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  • Product: (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol
  • CAS: 403671-98-7

Core Science & Biosynthesis

Foundational

Stereochemical Configuration and Chemoenzymatic Resolution of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol: A Technical Guide

Executive Summary The chiral aminoindanol scaffold is a privileged structure in modern asymmetric synthesis and medicinal chemistry. Specifically, (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1S,3S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral aminoindanol scaffold is a privileged structure in modern asymmetric synthesis and medicinal chemistry. Specifically, (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1S,3S)-trans-3-aminoindan-1-ol) serves as a highly rigid, bifunctional chiral building block. Its unique 1,3-disubstitution pattern on a fused bicyclic system makes it an ideal chiral resolving agent, a precursor for orthogonally protected diamines, and a directing ligand in asymmetric catalysis.

This technical guide provides an in-depth elucidation of its stereochemical architecture, details a self-validating chemoenzymatic protocol for its isolation from a racemic mixture, and outlines its critical physicochemical properties.

Structural & Stereochemical Elucidation

The stereochemical complexity of (1S,3S)-3-aminoindan-1-ol arises from the fusion of a planar benzene ring with a flexible cyclopentane ring. This structural constraint forces the five-membered ring into a puckered "envelope" or "half-chair" conformation to minimize torsional strain and allylic eclipsing interactions[1].

The (1S, 3S) Configuration and the Trans Relationship

To understand why the (1S,3S) configuration dictates a trans relationship between the hydroxyl and amino groups, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the indane scaffold:

  • At the C1 Chiral Center: The priorities are -OH (1) > -C9 (aromatic, 2) > -C2 (aliphatic CH2, 3) > -H (4). For C1 to possess an (S) configuration, if we view the molecule from the top face, the -OH group must be oriented downwards (dashed bond) so that the 1 → 2 → 3 sequence is counter-clockwise.

  • At the C3 Chiral Center: The priorities are -NH2 (1) > -C4 (aromatic, 2) > -C2 (aliphatic CH2, 3) > -H (4). For C3 to possess an (S) configuration, the -NH2 group must be oriented upwards (wedged bond) to maintain the counter-clockwise 1 → 2 → 3 sequence.

Because the -OH is oriented downwards and the -NH2 is oriented upwards relative to the pseudo-plane of the indane ring, the substituents reside on opposite faces. Therefore, the (1S,3S) absolute configuration inherently describes the trans-diastereomer . Conversely, the cis-diastereomer possesses a plane of symmetry passing through C2, rendering it an achiral meso compound (1R,3S).

Stereochemistry Indane Indane Scaffold (Planar Benzene + Puckered Cyclopentane) C1 C1 Chiral Center Configuration: S Substituent: -OH (Down/Dash) Indane->C1 C3 C3 Chiral Center Configuration: S Substituent: -NH2 (Up/Wedge) Indane->C3 Trans Trans-Relationship Substituents on Opposite Faces C1->Trans C3->Trans C2 C2 Methylene Bridge Breaks Symmetry Trans->C2

Diagram 1: Logical flow of stereochemical assignment for (1S,3S)-3-aminoindan-1-ol.

Physicochemical & Stereochemical Profile

To facilitate easy comparison during analytical validation, the core quantitative and structural data of (1S,3S)-3-aminoindan-1-ol are summarized below.

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol
Stereocenters C1 (S), C3 (S)
Diastereomeric Relationship Trans
Molecular Weight 149.19 g/mol
Conformational State Puckered cyclopentenyl ring stabilized by intramolecular H-bonding[1]
Primary Application Chiral resolving agent for 2-arylalkanoic acids[2]; Ligand precursor

Chemoenzymatic Resolution Protocol

Traditional fractional crystallization of racemic trans-3-aminoindan-1-ol often suffers from poor yields and requires multiple recrystallization cycles. A highly efficient, self-validating alternative is the biocatalytic kinetic resolution utilizing Candida antarctica Lipase B (CAL-B)[3].

Causality of the Experimental Design

CAL-B is profoundly stereoselective for the acylation of secondary alcohols. However, primary amines are highly nucleophilic and can undergo non-selective, spontaneous acylation. Therefore, the amine must be chemoselectively protected (e.g., as a tert-butyloxycarbonyl or Boc carbamate) prior to enzymatic resolution. CAL-B preferentially accommodates the (1R,3R) enantiomer in its catalytic triad, transferring an acetyl group from vinyl acetate. The target (1S,3S) enantiomer is sterically excluded from the transition state and remains unreacted, allowing for simple chromatographic separation.

Step-by-Step Methodology

Step 1: Chemoselective N-Protection

  • Dissolve racemic trans-3-aminoindan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the mixture to 0°C.

  • Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq).

  • Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate to yield racemic trans-N-Boc-3-aminoindan-1-ol.

Step 2: Biocatalytic Kinetic Resolution

  • Dissolve the racemic N-Boc intermediate in methyl tert-butyl ether (MTBE).

  • Add vinyl acetate (3.0 eq) as the irreversible acyl donor.

  • Introduce immobilized CAL-B (3[3]) at a loading of 50 mg per mmol of substrate.

  • Incubate the suspension at 30°C with orbital shaking (200 rpm).

  • Self-Validation Checkpoint: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). Terminate the reaction exactly at 50% conversion by filtering off the immobilized enzyme.

Step 3: Chromatographic Separation

  • Concentrate the filtrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

  • The highly non-polar (1R,3R)-N-Boc-acetate elutes first, followed by the highly polar, unreacted (1S,3S)-N-Boc-alcohol .

  • Self-Validation Checkpoint: Confirm the enantiomeric excess (ee) of the isolated (1S,3S) fraction via chiral HPLC. The ee must be >99% before proceeding.

Step 4: Deprotection

  • Dissolve the enantiopure (1S,3S)-N-Boc-alcohol in DCM and cool to 0°C.

  • Add Trifluoroacetic acid (TFA, 10 eq) and stir for 2 hours.

  • Neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the pure (1S,3S)-3-aminoindan-1-ol .

Workflow Racemic Racemic trans-3-aminoindan-1-ol Protect N-Protection (Boc2O) Yields N-Boc-trans-aminoalkanol Racemic->Protect Enzyme CAL-B (Novozym 435) Vinyl Acetate, 30°C Protect->Enzyme Product1 (1S,3S)-N-Boc-Alcohol Unreacted (>99% ee) Enzyme->Product1 Kinetic Resolution Product2 (1R,3R)-N-Boc-Acetate Acetylated (>99% ee) Enzyme->Product2 Acyl Transfer Deprotect Deprotection (TFA) Yields (1S,3S)-3-aminoindan-1-ol Product1->Deprotect

Diagram 2: Chemoenzymatic kinetic resolution workflow for isolating the (1S,3S) enantiomer.

Table 2: Kinetic Resolution Metrics

ParameterCondition / Result
Biocatalyst Novozym 435 (CAL-B)
Acyl Donor Vinyl Acetate (irreversible)
Target Enantiomer (1S,3S)-alcohol (Unreacted)
Byproduct (1R,3R)-acetate (Acetylated)
Yield (Theoretical Max 50%) ~48%
Enantiomeric Excess (ee) >99%

Applications in Drug Development & Catalysis

The rigid stereochemistry of (1S,3S)-3-aminoindan-1-ol makes it an exceptional tool in advanced chemical synthesis.

  • Chiral Resolving Agents: It has been successfully deployed as a basic resolving agent for the enantioseparation of racemic 2-arylalkanoic acids. The relative configuration of the amino and hydroxy groups allows for the formation of highly stable, supramolecular hydrogen-bond networks in the less-soluble diastereomeric salts[2].

  • Orthogonally Protected Diamines: The chemoenzymatic resolution of this scaffold is a critical first step in the synthesis of enantiopure, orthogonally protected cis- and trans-indane-1,3-diamines via Mitsunobu inversion, which are vital precursors for transition-metal chiral ligands[3].

  • Kinase Inhibitor Scaffolds: Indane-based derivatives structurally related to this compound are actively investigated as conformationally restricted scaffolds in the development of covalent Janus Kinase 3 (JAK3) inhibitors, highlighting the importance of ring puckering and stereochemical orientation in target binding[1].

References

  • Highly efficient biocatalytic resolution of cis- and trans-3-aminoindan-1-ol: syntheses of enantiopure orthogonally protected cis- and trans-indane-1,3-diamine. Chemistry (Weinheim an der Bergstrasse, Germany).3

  • Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry - ACS Publications.1

  • Study on the Simultaneous Enantioseparation of Racemic Acid and Amine Combinations. KAKENHI-PROJECT-13555245 (Chirality).2

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol: A Key Pharmaceutical Intermediate

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol. This valuable chira...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol. This valuable chiral aminoindanol derivative serves as a critical building block in the synthesis of several pharmaceutically active compounds. A precise understanding of its three-dimensional structure is paramount for rational drug design, stereoselective synthesis, and solid-state characterization. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Elucidation

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, with the chemical formula C9H11NO, is a conformationally constrained analog of phenylglycinol.[1] Its rigid bicyclic framework and defined stereochemistry make it a sought-after chiral auxiliary and intermediate in asymmetric synthesis.[1] Notably, derivatives of aminoindanols have been pivotal in the development of therapeutic agents, including HIV protease inhibitors.[1]

The determination of the precise three-dimensional arrangement of atoms in the crystal lattice through single-crystal X-ray diffraction provides invaluable information on:

  • Absolute Stereochemistry: Unambiguous confirmation of the (1S,3S) configuration.

  • Molecular Conformation: The preferred spatial arrangement of the amino and hydroxyl groups.

  • Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

This information is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and stability, all of which are critical parameters in pharmaceutical development.

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure is a multi-step endeavor, beginning with the growth of high-quality single crystals and culminating in the refinement and validation of the crystallographic model.[2]

G cluster_0 Crystal Growth & Selection cluster_1 X-ray Diffraction Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection Microscopic Examination DataCollection Diffractometer Setup & Data Acquisition CrystalSelection->DataCollection Mounting on Goniometer DataReduction Data Reduction & Integration DataCollection->DataReduction Raw Diffraction Data StructureSolution Structure Solution (Phase Problem) DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Refined Model Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Crystal Growth

The cornerstone of a successful crystallographic analysis is the availability of high-quality single crystals. The choice of crystallization technique is often empirical and may require screening of various solvents and conditions.

  • Material Purification: Begin with highly pure (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a range of solvents with varying polarities in which the compound has moderate solubility. Good candidates include ethanol, methanol, isopropanol, ethyl acetate, and acetone, or mixtures thereof.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is one of the simplest and most common crystallization methods.

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble.

    • The vapor of the anti-solvent will slowly diffuse into the concentrated solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully remove them from the mother liquor using a spatula or loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[3]

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop.[3]

  • Diffractometer Setup: The instrument consists of an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer to orient the crystal, and a detector.[3][4] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time and frame width are optimized to ensure good signal-to-noise and to resolve individual reflections.

Structure Solution and Refinement

The collected diffraction data are processed to yield a model of the crystal structure.

  • Data Reduction: The raw diffraction images are integrated to determine the intensities of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the structure factors are not directly measured. For small molecules like (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, direct methods are typically successful in determining the initial phases and generating an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[2] This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors.[4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Illustrative Crystallographic Data

While the specific crystal structure of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, the following table provides an example of the crystallographic data that would be obtained from a successful analysis.[5][6]

Table 1: Example Crystallographic Data for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

ParameterIllustrative Value
Chemical FormulaC9 H11 N O
Formula Weight149.19
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.543(2)
b (Å)8.987(3)
c (Å)13.456(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)790.8(4)
Z4
Density (calculated) (g/cm³)1.254
Absorption Coefficient (mm⁻¹)0.084
F(000)320
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected8123
Independent reflections1825 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Structure Validation and Deposition

A crucial final step is the validation of the determined crystal structure to ensure its quality and accuracy. This involves checking for geometric consistency (bond lengths, bond angles), analyzing the residual electron density, and using software tools like PLATON to check for missed symmetry or other issues.

Upon successful validation, the crystallographic data, including the structure factors and the refined model, should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[5][7] This ensures the data is preserved and accessible to the wider scientific community.

Conclusion

The determination of the single-crystal X-ray structure of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is a critical step in leveraging its full potential in pharmaceutical research and development. This guide outlines a robust and reliable workflow for obtaining and analyzing this vital structural information. The resulting detailed three-dimensional model will provide invaluable insights into the molecule's stereochemistry, conformation, and intermolecular interactions, thereby facilitating the design of novel therapeutics and the optimization of synthetic routes.

References

  • DoITPoMS, University of Cambridge. X-ray Diffraction Techniques. Available from: [Link]

  • Brünger, A. T. (1997). Crystallographic Refinement by Simulated Annealing: Methods and Applications. Methods in Enzymology, 277, 366-396.
  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 67(4), 338-344.
  • Sher, F. (2010). Crystal Structure Refinement. Pakistan Institute of Engineering and Applied Sciences.
  • Winkler, F., Gruhne, M., & Leisegang, T. (2020). X-ray diffraction using focused-ion-beam-prepared single crystals.
  • Li, W., & Li, H. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 546-554.
  • Cambridge Crystallographic Data Centre. What data can I download from the CCDC?. Available from: [Link]

  • re3data.org. (2026). Cambridge Structural Database. Available from: [Link]

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • PubChem. (1S)-2,3-dihydro-1H-inden-1-ol. Available from: [Link]

  • PubChem. 3-amino-2,3-dihydro-1h-inden-1-ol. Available from: [Link]

  • Ghosez, L., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2909-3000.

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Conformational Analysis of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol Enantiomers

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability and conformational landscape of the (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol enantiomeric pair. The term "foldin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability and conformational landscape of the (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol enantiomeric pair. The term "folding" in the context of this small, rigid molecule is interpreted as the transition between different conformational states. This document outlines the foundational thermodynamic principles, details robust computational and experimental methodologies for conformational analysis, and discusses the implications of stereochemistry on molecular stability. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to understand and characterize the physicochemical properties of chiral molecules.

Introduction: The Significance of Aminoindanol Stereoisomers

The compound 3-Amino-2,3-dihydro-1H-inden-1-ol belongs to the class of aminoindanols, a scaffold of significant interest in medicinal and organic chemistry.[1] Its rigid, conformationally constrained structure makes it a valuable chiral template and ligand in asymmetric synthesis.[2][3][4] The specific stereoisomer, (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, possesses defined spatial arrangements of its amino and hydroxyl groups, which are critical for its interactions in a chiral environment, such as with biological receptors or in catalytic processes.[5]

Understanding the thermodynamic stability and preferred conformations of this molecule is paramount. While enantiomers possess identical thermodynamic properties (e.g., enthalpy of formation, Gibbs free energy) in an achiral environment, their stability and reactivity can diverge significantly in the presence of other chiral molecules.[6][7] The conformational preferences of the indane backbone, dictated by the pseudo-allylic strain and the orientation of its substituents, directly influence its steric and electronic profile. This, in turn, governs its efficacy as a chiral auxiliary, a ligand for a metal catalyst, or its binding affinity to a biological target.[3] This guide will dissect the methodologies used to elucidate this crucial structure-property relationship.

Theoretical Foundations

Chirality and Thermodynamics of Enantiomers

Enantiomers are non-superimposable mirror images that exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[5] From a thermodynamic standpoint, a pair of enantiomers, like (1S,3S) and (1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol, are isoenergetic in an achiral setting.[6] They have the same standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°).[6] Any differentiation in their thermodynamic stability only arises from interactions within a chiral environment.[6][7]

Conformational Analysis: "Folding" in Small Molecules

For a small, semi-rigid molecule like an aminoindanol derivative, "folding" refers to the dynamic equilibrium between its various conformers. These conformers arise from rotations around single bonds and puckering of the five-membered ring. The indane skeleton is conformationally constrained, limiting the available conformational space compared to acyclic molecules.[3]

The relative stability of these conformers is governed by a delicate balance of intramolecular forces:

  • Steric Strain: Repulsive interactions that occur when atoms are forced closer than their van der Waals radii allow. In the case of cis-aminoindanol derivatives, the relative positioning of the amino and hydroxyl groups is a key determinant of steric strain.

  • Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. The cyclopentene ring of the indane core adopts an envelope or twist conformation to minimize this strain.

  • Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the amino (-NH2) and hydroxyl (-OH) groups can significantly stabilize certain conformations, lowering their overall free energy.

  • Hyperconjugative and Electronic Effects: Interactions between filled and empty orbitals that can influence bond lengths, angles, and overall stability.

The total Gibbs free energy (G) of a conformer determines its population in an equilibrium, according to the equation:

G = H - TS

Where H is enthalpy, T is temperature, and S is entropy. The most stable conformer is the one with the lowest Gibbs free energy.

Computational Workflow for Conformational Analysis

Computational chemistry provides a powerful, predictive tool for exploring the conformational landscape and thermodynamic properties of molecules. Density Functional Theory (DFT) is a particularly robust method for achieving a good balance between accuracy and computational cost.

Step-by-Step Computational Protocol
  • Initial Structure Generation:

    • Construct the 3D structure of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.

  • Conformational Search:

    • Objective: To identify all low-energy conformers (local minima on the potential energy surface).

    • Method: Employ a systematic or stochastic conformational search algorithm. A common approach is to use a molecular dynamics (MD) simulation at an elevated temperature or a Monte Carlo method that randomly varies dihedral angles.

    • Implementation: Use software packages like Schrödinger's MacroModel, Spartan, or Gaussian. The search will generate a large number of conformers.

  • Geometry Optimization and Frequency Calculation:

    • Objective: To refine the geometry of each conformer and calculate its thermodynamic properties.

    • Method: Perform a full geometry optimization on each conformer identified in the search, followed by a frequency calculation. The frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

    • Level of Theory: A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) for higher accuracy. The inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) is crucial if comparing to experimental data from solution.

  • Data Analysis and Interpretation:

    • Rank the optimized conformers by their relative Gibbs free energies (ΔG). The conformer with the lowest energy is the global minimum and the most populated.

    • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand the equilibrium distribution.

    • Analyze the geometries of the most stable conformers to identify key structural features, such as intramolecular hydrogen bonds or specific ring puckering, that contribute to their stability.

Visualization of Computational Workflow

G cluster_0 Setup cluster_1 Conformer Generation cluster_2 Quantum Mechanics Refinement cluster_3 Analysis s1 1. Build 3D Structure s2 2. Initial MM Optimization s1->s2 s3 3. Conformational Search (MD or Monte Carlo) s2->s3 s4 4. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) s3->s4 s5 5. Frequency Calculation s4->s5 s6 6. Rank by Gibbs Free Energy (ΔG) s5->s6 s7 7. Calculate Boltzmann Populations s6->s7 s8 8. Analyze Key Structural Features s7->s8

Caption: Computational workflow for determining conformational stability.

Experimental Protocols for Validation

Experimental data is essential for validating computational models and providing a real-world understanding of a molecule's behavior in solution. NMR spectroscopy is the most powerful tool for this purpose.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides through-bond and through-space information that can define the dominant conformation of a molecule in solution.[8][9]

  • 1H NMR - Coupling Constants (3JHH): The magnitude of the three-bond proton-proton coupling constant is related to the dihedral angle between the protons via the Karplus equation. By measuring the coupling constants in the five-membered ring, one can deduce the ring's pucker and the relative orientation (axial/equatorial) of the substituents.

  • 2D NMR - Nuclear Overhauser Effect (NOESY/ROESY): These experiments detect protons that are close in space (< 5 Å), regardless of their bond connectivity. The presence of a cross-peak between the proton of the -OH group and a proton of the -NH2 group, for instance, would be strong evidence for an intramolecular hydrogen bond stabilizing a specific conformation.

Step-by-Step NMR Analysis Protocol
  • Sample Preparation: Dissolve a pure sample of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence conformational equilibrium.

  • Data Acquisition:

    • Acquire a high-resolution 1D 1H NMR spectrum.

    • Acquire 2D correlation spectra: COSY (to assign proton connectivities) and NOESY or ROESY (to identify through-space interactions).

    • For enhanced accuracy, variable temperature (VT) NMR studies can be performed to see how the equilibrium shifts with temperature, allowing for the calculation of ΔH and ΔS between conformers.

  • Spectral Analysis:

    • Assign all proton resonances using the 1D and COSY spectra.

    • Measure the 3JHH coupling constants for the protons on the five-membered ring.

    • Analyze the NOESY/ROESY spectrum to identify key spatial proximities.

  • Structural Interpretation:

    • Compare the experimentally determined coupling constants and NOE constraints with the values predicted for each of the low-energy conformers from the computational study.

    • The conformer whose predicted NMR parameters best match the experimental data is the most populated and likely the most thermodynamically stable conformer in that solvent.

Visualization of Experimental Workflow

G cluster_0 Sample Prep & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Elucidation s1 1. Prepare Sample in Deuterated Solvent s2 2. Acquire NMR Spectra (1H, COSY, NOESY) s1->s2 s3 3. Assign Resonances s2->s3 s4 4. Measure Coupling Constants (J) s3->s4 s5 5. Identify NOE Cross-Peaks s3->s5 s6 6. Correlate J-values with Dihedral Angles (Karplus) s4->s6 s7 7. Correlate NOEs with Interproton Distances s5->s7 s8 8. Validate against Computational Models s6->s8 s7->s8

Caption: Experimental workflow for NMR-based conformational analysis.

Data Summary and Interpretation

The culmination of computational and experimental work is a unified model of the molecule's behavior. The data should be summarized for clear comparison.

Table 1: Hypothetical Thermodynamic and Structural Data for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol Conformers

Conformer IDRelative ΔG (kcal/mol)Population (%) at 298KKey FeaturePredicted 3JH1-H2a (Hz)Predicted 3JH1-H2b (Hz)
Conf-A 0.0085.1Intramolecular H-Bond (OH···NH2)3.58.2
Conf-B 1.1514.7No H-Bond, -OH Equatorial6.87.1
Conf-C 2.900.2No H-Bond, -OH Axial2.15.5

Note: This data is illustrative. Actual values must be determined through the protocols described.

Interpretation: In this hypothetical example, Conformer A is the global minimum, significantly stabilized by an intramolecular hydrogen bond. This stabilization makes it the most abundant species at room temperature. An experimental measurement of coupling constants close to 3.5 Hz and 8.2 Hz, along with a clear NOE between the hydroxyl and amino protons, would strongly validate this computational prediction.

Conclusion

The thermodynamic stability and conformational preferences of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol are not merely academic points; they are critical determinants of its function. A thorough analysis, integrating high-level computational modeling with rigorous experimental validation via NMR spectroscopy, provides a complete picture of the molecule's conformational landscape. This understanding allows for the rational design of catalysts, the prediction of binding modes to biological targets, and the overall advancement of its application in drug development and asymmetric synthesis. The self-validating workflows presented in this guide provide a robust pathway to achieving this detailed molecular insight.

References

  • Chemistry Stack Exchange. (2021). Thermodynamic properties of enantiomers. Available at: [Link]

  • CHEM 123 ChIRP. (2017). Section 2: Enantiomers and Diastereomers. Available at: [Link]

  • Singh, R. P., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews. Available at: [Link]

  • Javed, I., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chemical Reviews. Available at: [Link]

  • Alonso, M. E., et al. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. Available at: [Link]

  • Schuyler, A. D., et al. (2012). Determination of Complex Small‐Molecule Structures Using Molecular Alignment Simulation. Angewandte Chemie International Edition. Available at: [Link]

  • Pearson. (n.d.). Enantiomers vs. Diastereomers. Available at: [Link]

  • Saskoer. (n.d.). 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry. Available at: [Link]

Sources

Exploratory

Discovery and historical synthesis pathways of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

An In-depth Technical Guide to the Discovery and Historical Synthesis of cis-1-Amino-2-indanol A Note on Nomenclature: The compound of interest, a cornerstone in asymmetric synthesis, is most commonly referred to in chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Historical Synthesis of cis-1-Amino-2-indanol

A Note on Nomenclature: The compound of interest, a cornerstone in asymmetric synthesis, is most commonly referred to in chemical literature as cis-1-amino-2-indanol. While the request specified (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, this appears to be a non-standard representation. This guide will proceed using the prevalent nomenclature, focusing on the synthesis of the enantiomerically pure cis-diastereomer, particularly the (1S,2R) and (1R,2S) enantiomers, which are the forms of significant industrial and academic interest.

Introduction: The Emergence of a Privileged Chiral Ligand

cis-1-Amino-2-indanol is a chiral 1,2-amino alcohol that has carved a significant niche in the world of organic and medicinal chemistry.[1] Its rigid, bicyclic framework and well-defined stereochemistry make it an exceptionally valuable asset in asymmetric synthesis.[1] In this capacity, it functions as a versatile chiral auxiliary, a highly effective ligand for asymmetric catalysis, and a key structural component in numerous bioactive molecules.[1][2] The first racemic synthesis of cis-1-amino-2-indanol was reported in 1951.[2][3] However, its prominence surged dramatically with its incorporation into the structure of the potent HIV protease inhibitor, Indinavir (Crixivan®), developed by Merck.[1] This pivotal role in a life-saving therapeutic spurred intensive research into efficient and scalable methods for its enantioselective synthesis.

This technical guide provides a comprehensive exploration of the discovery and the evolution of synthetic pathways leading to enantiomerically pure cis-1-amino-2-indanol. We will delve into the key strategies that have been developed, from classical resolution to modern catalytic asymmetric methods, providing detailed experimental protocols and a comparative analysis of their efficiencies.

Early Pathways: Racemic Synthesis and Classical Resolution

The initial forays into the synthesis of cis-1-amino-2-indanol produced racemic mixtures, which then required resolution to isolate the desired enantiomers.

Racemic Synthesis via Intramolecular Amide Cyclization

One of the earliest reported syntheses of racemic cis-1-amino-2-indanol was achieved through an intramolecular amide cyclization strategy.[2] This approach, first detailed by Lutz and Wayland in 1951, laid the groundwork for later, more refined methods.[2] The key transformation involved the cyclization of a trans-aminoindanol derivative to form a cis-oxazoline, which upon hydrolysis, yielded the desired cis-1-amino-2-indanol.[2]

Experimental Protocol: Racemic Synthesis of cis-1-Amino-2-indanol via Intramolecular Amide Cyclization

  • Starting Material: trans-1-Amino-2-indanol.

  • Cyclization: Treatment of the starting material with thionyl chloride induces an intramolecular cyclization. This proceeds with an inversion of configuration at the C2 position, leading to the formation of a cis-oxazoline intermediate.

  • Hydrolysis: The cis-oxazoline is then subjected to acidic hydrolysis at reflux to open the ring and afford racemic cis-1-amino-2-indanol.[2]

Chemical Resolution: The Advent of Diastereomeric Salt Formation

With a viable route to the racemic mixture established, the next critical step was the separation of the enantiomers. Classical chemical resolution via the formation of diastereomeric salts with a chiral resolving agent proved to be an effective, albeit often lower-yielding, method.

(S)-2-Phenylpropionic acid was identified as an efficient resolving agent.[2] It selectively crystallizes with (1R,2S)-1-amino-2-indanol, allowing for its separation from the (1S,2R) enantiomer.[2] Tartaric acid has also been utilized for either complete resolution or enantioenrichment.[2]

Experimental Protocol: Chemical Resolution of racemic cis-1-Amino-2-indanol

  • Salt Formation: Racemic cis-1-amino-2-indanol is dissolved in a suitable solvent, and an equimolar amount of a chiral resolving agent, such as (S)-2-phenylpropionic acid or tartaric acid, is added.

  • Selective Crystallization: The solution is allowed to cool, inducing the crystallization of one of the diastereomeric salts.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of the Free Amine: The enantiomerically enriched amino alcohol is liberated from the salt by treatment with a base.

The Rise of Asymmetric Synthesis: Towards More Efficient Enantioselective Routes

While classical resolution was a crucial first step, the demand for large quantities of enantiomerically pure cis-1-amino-2-indanol, particularly for the synthesis of Indinavir, drove the development of more efficient and scalable asymmetric synthetic routes. These methods aim to directly produce the desired enantiomer, bypassing the need for a resolution step.

Asymmetric Epoxidation of Indene and Subsequent Ritter Reaction

One of the most practical and widely adopted enantioselective routes commences with the asymmetric epoxidation of indene.[4] The resulting chiral indene oxide is then converted to the target amino alcohol via a Ritter-type reaction.[2][4]

The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as a catalyst, has proven to be highly effective for the enantioselective epoxidation of indene, yielding the desired chiral indene oxide in high enantiomeric excess.[4]

The subsequent Ritter reaction involves the acid-catalyzed opening of the epoxide ring by a nitrile, typically acetonitrile, followed by hydrolysis to furnish the cis-1-amino-2-indanol.[2][4] This reaction proceeds through a nitrilium ion intermediate and an intramolecular attack by the epoxide oxygen, leading to the formation of a cis-fused oxazoline, which is then hydrolyzed.[4]

Experimental Protocol: Enantioselective Synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol

Step 1: Asymmetric Epoxidation of Indene [4]

  • A solution of indene in a suitable solvent (e.g., dichloromethane) is treated with a catalytic amount of a chiral manganese-salen complex, such as (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.[4]

  • An oxidizing agent, such as sodium hypochlorite, is added slowly at a controlled temperature (e.g., 0°C).[4]

  • Upon completion, the reaction is worked up to isolate the crude chiral indene oxide.[4]

Step 2: Ritter Reaction and Hydrolysis [4]

  • The chiral indene oxide is dissolved in acetonitrile and cooled to a low temperature (e.g., -20°C).[4]

  • Concentrated sulfuric acid is added slowly, and the mixture is stirred for several hours.[4]

  • The resulting oxazoline intermediate is then hydrolyzed by heating with a solution of sodium hydroxide.[4]

  • The final product, (1S,2R)-(-)-cis-1-amino-2-indanol, is isolated and purified.[4]

Enzymatic Resolution of trans-1-Azido-2-indanol

Another elegant approach involves the enzymatic resolution of a racemic intermediate, followed by chemical transformations to yield the desired cis-amino alcohol. In 1997, Ghosh and coworkers reported a synthesis that utilizes the enzymatic acylation of racemic trans-1-azido-2-indanol.[2]

Lipase PS (from Pseudomonas sp.) selectively acylates one enantiomer of the racemic azido alcohol, allowing for the separation of the unreacted alcohol and the acylated product, both with high enantiomeric excess.[2] These separated enantiomers can then be independently converted to the corresponding enantiomers of cis-1-amino-2-indanol.

Experimental Protocol: Synthesis of Both Enantiomers of cis-1-Amino-2-indanol via Enzymatic Resolution [2]

  • Preparation of Racemic trans-1-Azido-2-indanol: Indene is first epoxidized to give racemic indene oxide. Subsequent ring-opening with sodium azide yields racemic trans-1-azido-2-indanol.[2]

  • Enzymatic Resolution: The racemic azido alcohol is subjected to enzymatic acylation using Lipase PS and an acyl donor (e.g., isopropenyl acetate). This results in the separation of the unreacted (1S,2S)-azido-2-indanol and the acylated (1R,2R)-azido acetate, both with high enantiomeric purity.[2]

  • Conversion to cis-1-Amino-2-indanol: Each of the separated enantiomers can then be converted to the corresponding enantiomer of cis-1-amino-2-indanol through a series of chemical transformations.

Comparative Analysis of Synthetic Pathways

The evolution of the synthesis of cis-1-amino-2-indanol showcases the progression from classical methods to more efficient and scalable modern techniques.

Synthetic PathwayKey FeaturesAdvantagesDisadvantages
Racemic Synthesis & Chemical Resolution Formation of a racemic mixture followed by separation using a chiral resolving agent.Conceptually simple; established methodology.Maximum theoretical yield of 50% for the desired enantiomer; often requires optimization of crystallization conditions.
Asymmetric Epoxidation & Ritter Reaction Direct formation of the chiral product through an enantioselective catalytic step.High enantioselectivity; potentially high yielding; scalable.Requires a specific chiral catalyst; reaction conditions may need careful control.
Enzymatic Resolution Use of an enzyme to selectively react with one enantiomer of a racemic intermediate.High enantioselectivity; mild reaction conditions.May require screening of enzymes and conditions; can be less cost-effective on a large scale.

Visualizing the Synthetic Strategies

Synthesis_Pathways cluster_racemic Racemic Synthesis & Resolution cluster_asymmetric Asymmetric Synthesis cluster_enzymatic Enzymatic Resolution Pathway Indene_racemic Indene Racemic_cis_aminoindanol Racemic cis-1-Amino-2-indanol Indene_racemic->Racemic_cis_aminoindanol Racemic Synthesis Resolved_enantiomers Resolved Enantiomers Racemic_cis_aminoindanol->Resolved_enantiomers Chemical Resolution Indene_asymmetric Indene Chiral_indene_oxide Chiral Indene Oxide Indene_asymmetric->Chiral_indene_oxide Asymmetric Epoxidation Enantiopure_cis_aminoindanol Enantiopure cis-1-Amino-2-indanol Chiral_indene_oxide->Enantiopure_cis_aminoindanol Ritter Reaction Indene_enzymatic Indene Racemic_trans_azidoindanol Racemic trans-1-Azido-2-indanol Indene_enzymatic->Racemic_trans_azidoindanol Epoxidation & Azide Opening Resolved_azido_alcohols Resolved Azido Alcohols Racemic_trans_azidoindanol->Resolved_azido_alcohols Enzymatic Resolution Enantiopure_cis_aminoindanol_enz Enantiopure cis-1-Amino-2-indanol Resolved_azido_alcohols->Enantiopure_cis_aminoindanol_enz Chemical Conversion

Caption: Key synthetic strategies for cis-1-amino-2-indanol.

Conclusion

The journey from the initial racemic synthesis of cis-1-amino-2-indanol to the development of highly efficient enantioselective methods is a testament to the ingenuity of synthetic organic chemists. Driven by the demand for this crucial chiral building block, particularly for the production of Indinavir, the field has seen a rapid evolution of synthetic strategies. Today, researchers and drug development professionals have access to a variety of robust and scalable methods for producing enantiomerically pure cis-1-amino-2-indanol, a compound that continues to play a vital role in the advancement of asymmetric synthesis and medicinal chemistry.

References

  • Strategies for Accessing cis-1-Amino-2-Indanol. (2024, May 22). MDPI. Retrieved from [Link]

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in asymmetric syntheses. Synthesis, (7), 937-961.
  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018, November 2). PMC. Retrieved from [Link]

  • Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol as a Chiral Ligand in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of the trans-Aminoindanol Scaffold Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as privileged ligand...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the trans-Aminoindanol Scaffold

Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as privileged ligands that impart stereocontrol in a vast array of transition metal-catalyzed reactions. Their value stems from their ability to form stable chelate complexes with metal centers, creating a well-defined and rigid chiral environment that effectively discriminates between enantiotopic faces of a prochiral substrate. Among these, ligands based on the aminoindanol scaffold have proven exceptionally effective due to the conformational rigidity imposed by the fused ring system.[1]

This guide focuses on the specific, yet underexplored, chiral ligand (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol . This molecule is a trans-1,3-amino alcohol, a structural motif whose catalytic applications are not as extensively documented as its widely-used cis-1,2-aminoindanol diastereomers (e.g., (1R,2S)-1-amino-2-indanol).[2][3][4] The principles of ligand design, coordination, and catalytic mechanism, however, are fundamentally transferable.

Due to the limited specific literature on the catalytic use of the (1S,3S)-trans isomer, this document will use the extensively studied (1R,2S)-cis-1-amino-2-indanol as a representative model to illustrate the core concepts, mechanisms, and protocols. The methodologies presented herein provide a robust framework for researchers seeking to investigate and unlock the potential of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol or other novel amino alcohol ligands in asymmetric catalysis.

Section 1: Ligand Design and Coordination Principles

The efficacy of an aminoindanol ligand is rooted in its structural features:

  • Bidentate Chelation: The vicinal amino and hydroxyl groups serve as a powerful N,O-bidentate ligand, forming a stable five-membered chelate ring with a transition metal center.[5] This coordination is fundamental to creating a catalytically active species.

  • Structural Rigidity: The indane backbone severely restricts conformational flexibility. This rigidity is paramount, as it minimizes the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity.[1]

  • Defined Stereochemistry: The absolute configuration of the stereocenters on the ligand dictates the spatial arrangement of the fused rings and the substituents, creating a distinct chiral pocket around the metal's active site.

The diagram below illustrates the fundamental coordination of an aminoindanol ligand to a representative metal precursor, [RuCl2(p-cymene)]2, to form an active catalytic species.

Caption: Coordination of the aminoindanol ligand to a Ru(II) precursor.

Section 2: Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a premier method for the synthesis of enantiomerically enriched secondary alcohols from prochiral ketones. It is operationally simple and avoids the need for high-pressure gaseous hydrogen. The reaction typically employs a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture.[4] Ruthenium complexes bearing chiral amino alcohol ligands are particularly effective for this transformation.

Mechanistic Rationale: The Outer-Sphere Pathway

The catalytic cycle for Ru-catalyzed ATH with N,O-bidentate ligands is widely understood to proceed via an "outer-sphere" mechanism. This is a metal-ligand bifunctional pathway where the ligand is not merely a spectator but an active participant in the key hydrogen-transfer step.

  • Catalyst Activation: The pre-catalyst reacts with a base (e.g., from the isopropoxide formed from 2-propanol and KOH) to form a 16-electron ruthenium amide complex. This is the active catalyst.

  • Hydrogen Transfer to Metal: The active catalyst abstracts a hydride (H⁻) from the hydrogen donor (2-propanol), forming an 18-electron ruthenium hydride species. The proton (H⁺) from the donor's hydroxyl group protonates the amide ligand.

  • Stereoselective Reduction: The ketone substrate coordinates in the outer sphere of the Ru-hydride complex. The stereoselectivity is determined in the subsequent concerted transfer of the hydride from the metal and a proton from the ligand's protonated amine (N-H) to the ketone's carbonyl group. This occurs via a six-membered pericyclic transition state. The rigid chiral environment of the ligand ensures this transfer happens preferentially to one of the two enantiotopic faces of the ketone.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron Ru-amide catalyst is regenerated, ready to begin a new cycle.

G start Start prep Prepare Catalyst Solution (Protocol 4.1) start->prep react Set up Reaction: - Add catalyst solution - Add substrate (ketone) - Add base (KOH solution) prep->react Inert Atmosphere stir Stir at Room Temperature (e.g., 1-24 h) react->stir monitor Monitor Reaction Progress (TLC/GC) stir->monitor monitor->stir Incomplete quench Quench Reaction (Add 2M HCl) monitor->quench Complete extract Work-up: - Extract with Ethyl Acetate - Dry over Na₂SO₄ - Concentrate quench->extract purify Purify Crude Product (Silica Gel Chromatography) extract->purify analyze Analyze Enantiomeric Excess (Chiral HPLC/GC) purify->analyze end End analyze->end

Sources

Application

Application Note: A Step-by-Step N-Alkylation Protocol for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

Introduction (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol and its derivatives are valuable chiral building blocks in medicinal chemistry and asymmetric synthesis. The strategic introduction of alkyl groups onto the nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol and its derivatives are valuable chiral building blocks in medicinal chemistry and asymmetric synthesis. The strategic introduction of alkyl groups onto the nitrogen atom can significantly modulate the pharmacological properties and catalytic activity of the resulting molecules. This application note provides a detailed, step-by-step protocol for the N-alkylation of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol via reductive amination, a robust and widely applicable method.[1][] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized procedure.

Scientific Rationale: The Power of Reductive Amination

The selected method, reductive amination, offers several advantages for the N-alkylation of primary amines like (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol. This one-pot reaction proceeds through two key steps:

  • Imine Formation: The primary amine reacts with an aldehyde or ketone to form a Schiff base, or imine, intermediate. This reaction is typically reversible and often favored by the removal of water.

  • Reduction: A selective reducing agent is then introduced to reduce the imine to the corresponding secondary amine.

This approach is often preferred over direct alkylation with alkyl halides, as it can minimize the formation of over-alkylated byproducts and often proceeds under milder conditions, preserving the stereochemical integrity of the chiral centers.[1][3] The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial. STAB is particularly effective for reductive aminations as it is less basic and more selective for imines over carbonyls, reducing the likelihood of side reactions.

Experimental Protocol

This protocol details the N-alkylation of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol with a generic aldehyde (R-CHO). The specific aldehyde should be chosen based on the desired alkyl group to be introduced.

Materials and Reagents
ReagentGradeSupplier (Example)
(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol≥98%Sigma-Aldrich
Aldehyde (R-CHO)Reagent GradeSigma-Aldrich
Sodium Triacetoxyborohydride (STAB)≥95%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Brine (Saturated aqueous NaCl)ACS ReagentFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Sigma-Aldrich
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Septa

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (1.0 equivalent).

    • Dissolve the amino alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen.[3] The recommended concentration is typically 0.1-0.2 M.

  • Imine Formation:

    • Add the desired aldehyde (1.0-1.2 equivalents) to the stirred solution at room temperature.[3]

    • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3] Progress can be monitored by TLC or LC-MS.

  • Reduction:

    • Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.[3] Be cautious as the addition may cause a slight exotherm.

    • Continue stirring the reaction at room temperature for an additional 3-12 hours.[3] The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose excess STAB.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system, but the optimal conditions will depend on the polarity of the specific N-alkylated product.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol in anhydrous DCM add_aldehyde Add Aldehyde (R-CHO) start->add_aldehyde stir_imine Stir for 1-2h (Imine Formation) add_aldehyde->stir_imine add_stab Add Sodium Triacetoxyborohydride (STAB) stir_imine->add_stab stir_reduction Stir for 3-12h (Reduction) add_stab->stir_reduction quench Quench with sat. NaHCO₃ stir_reduction->quench extract Extract with DCM/EtOAc quench->extract dry Dry over MgSO₄ & Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product Isolated N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation via reductive amination.

Characterization

The successful synthesis and purity of the N-alkylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced alkyl group are key indicators.[4][5]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in the well-established principles of reductive amination.[1] Several internal checks can be performed to ensure the reaction is proceeding as expected:

  • TLC Monitoring: A simple and effective way to track the consumption of the starting amine and aldehyde and the formation of the product. A co-spot of the starting material and the reaction mixture is recommended.

  • Intermediate Identification: For more complex reactions, LC-MS can be used to identify the imine intermediate, confirming the first step of the reaction is successful.

  • Control Reaction: Running the reaction without the reducing agent should result in the accumulation of the imine intermediate, which can be observed by LC-MS or NMR.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-alkylation of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol. The use of reductive amination offers a versatile and high-yielding approach to synthesize a wide range of N-alkylated derivatives. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently apply this methodology in their drug discovery and development endeavors.

References

  • Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]

  • Bermejo-López, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

  • Bermejo-López, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

  • Bermejo-López, A., et al. (2022). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. PMC. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Li, D., et al. (2018). Enabling Nanopore for Sensing Individual Amino Acids by a Derivatization Strategy. The Royal Society of Chemistry. [Link]

  • Google Patents.
  • Ghosh, A. K., et al. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. [Link]

  • MDPI. Strategies for Accessing cis-1-Amino-2-Indanol. [Link]

  • Wiley Online Library. Synthesis of N-Alkyl Amino Acids. [Link]

  • Kieffer, J. A., et al. (2018). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC. [Link]

  • Gowri, V. S., et al. (2016). NMR-based metabolite studies with 15N amino acids. PMC. [Link]

  • ResearchGate. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

Method

Asymmetric transfer hydrogenation catalyzed by (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol complexes

Application Note: Advanced Protocol for Asymmetric Transfer Hydrogenation Catalyzed by (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol Complexes Abstract This Application Note details the mechanistic principles, catalyst prepa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for Asymmetric Transfer Hydrogenation Catalyzed by (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol Complexes

Abstract This Application Note details the mechanistic principles, catalyst preparation, and operational protocols for Asymmetric Transfer Hydrogenation (ATH) utilizing the rigid 1,3-amino alcohol ligand, (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol. Designed for researchers and drug development professionals, this guide synthesizes theoretical causality with field-proven methodologies to ensure high enantiomeric and diastereomeric excess in the reduction of prochiral ketones.

Introduction & Theoretical Grounding

Asymmetric Transfer Hydrogenation (ATH) is a cornerstone technology in pharmaceutical synthesis, providing a highly selective, operationally safe alternative to high-pressure hydrogenation[1]. While 1,2-amino alcohols (e.g., cis-1-amino-2-indanol) are ubiquitous in Noyori-type ATH, the deployment of 1,3-amino alcohols such as (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol introduces a unique stereochemical paradigm[2].

Causality Behind Ligand Design: The coordination of a 1,3-amino alcohol to a transition metal (Ru, Rh, or Ir) forms a six-membered metallacycle, as opposed to the five-membered ring formed by 1,2-amino alcohols[2]. Typically, six-membered metallacycles exhibit greater conformational flexibility, which can erode enantiomeric excess (ee). However, the rigid indane backbone of (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol locks the spatial arrangement of the η⁶-arene (or Cp*) and the chiral directing groups. This rigidity restricts dynamic structural fluctuations, forcing the substrate into a highly specific enantiodetermining transition state and enabling the accommodation of bulkier substrates[3].

Mechanistic Pathway (Bifunctional Outer-Sphere Mechanism)

The catalytic cycle operates via a metal-ligand bifunctional mechanism. The (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol acts as a non-innocent ligand. Upon activation with a base, the Ru(II)-chloride precatalyst is converted into a 16-electron Ru-amide active species. This species dehydrogenates the hydrogen donor (e.g., isopropanol or formic acid), forming an 18-electron Ru-hydride intermediate. The amine proton and the metal hydride are then transferred simultaneously to the carbonyl substrate via a six-membered pericyclic transition state, without the substrate ever directly coordinating to the metal center (outer-sphere mechanism).

ATH_Mechanism Precatalyst Ru(II)-Cl Precatalyst (18e-) ActiveCat Ru-Amide Complex (16e- Active Species) Precatalyst->ActiveCat Base (-HCl) RuHydride Ru-Hydride Complex (18e- Intermediate) ActiveCat->RuHydride H-Donor (e.g., iPrOH) - Acetone RuHydride->ActiveCat Prochiral Ketone (Outer-sphere transfer) Product Chiral Alcohol Product RuHydride->Product Yields

Caption: Bifunctional outer-sphere catalytic cycle of ATH using Ru-amino alcohol complexes.

Experimental Workflow & Protocols

The following protocols establish a self-validating system for the ATH of prochiral ketones (e.g., acetophenone derivatives) using a Ru(II) complex of (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol.

Workflow Step1 1. Ligand & Metal Precursor Complexation (Ru/Ir) Step2 2. Catalyst Activation (Base addition, Color Change) Step1->Step2 Step3 3. Substrate Addition (Prochiral Ketone) Step2->Step3 Step4 4. Hydrogen Transfer (HCOOH/NEt3 or iPrOH) Step3->Step4 Step5 5. Workup & Chiral Analysis (HPLC/GC Validation) Step4->Step5

Caption: Step-by-step experimental workflow for Asymmetric Transfer Hydrogenation.

Protocol A: In Situ Catalyst Preparation and Activation

Causality: Preparing the catalyst in situ prevents the degradation of the highly reactive 16-electron Ru-amide species, ensuring maximum turnover frequency (TOF).

  • Reagent Charging : In an argon-filled glovebox or using standard Schlenk techniques, charge a flame-dried Schlenk tube with [RuCl₂(p-cymene)]₂ (0.025 mmol, 0.5 mol% Ru) and (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol (0.055 mmol, 1.1 mol%).

  • Solvent Addition : Add 2.0 mL of anhydrous, degassed dichloromethane (DCM) or isopropanol (iPrOH). Stir at 25 °C for 30 minutes.

  • Activation (Self-Validation) : Add a strong base, such as potassium tert-butoxide (KOtBu, 0.1 mmol) if using iPrOH, or triethylamine (NEt₃) if using a formic acid system.

    • Self-Validating Observation: The solution will undergo a distinct color shift from orange/red to deep purple/dark red. This color change confirms the dehydrohalogenation of the precatalyst and the successful formation of the active 16-electron Ru-amide species. If the color remains pale or turns brown/black, oxygen contamination has occurred, and the reaction must be aborted.

Protocol B: Asymmetric Transfer Hydrogenation Using Formic Acid/Triethylamine (TEAF)

Causality: The TEAF azeotrope (typically 5:2 molar ratio of HCOOH:NEt₃) provides an irreversible hydrogen source. As HCOOH decomposes into CO₂ and H₂, the CO₂ escapes the system, driving the equilibrium entirely toward the product alcohol. This is crucial for thermodynamically challenging substrates[4].

  • Substrate Addition : To the activated catalyst solution, add the prochiral ketone (5.0 mmol, 1.0 M concentration) in one portion.

  • Hydrogen Donor Addition : Dropwise, add the HCOOH/NEt₃ azeotropic mixture (1.2 equivalents of HCOOH relative to the ketone). Note: Exothermic CO₂ evolution will occur; control the addition rate to maintain a steady temperature (typically 25–40 °C).

  • Reaction Monitoring : Stir the reaction mixture for 12–24 hours. Monitor conversion via TLC or GC-FID.

  • Workup & Validation : Quench the reaction by adding water (5 mL) and extracting with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chiral Analysis : Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H columns) against a racemic standard.

Data Presentation: Optimization of Reaction Conditions

The choice of solvent and hydrogen donor profoundly impacts both conversion and enantioselectivity. The rigid 1,3-amino alcohol framework demonstrates optimal performance in azeotropic systems due to the stabilization of the transition state via hydrogen bonding[5].

EntryCatalyst Loading (mol%)Hydrogen DonorSolventTemp (°C)Time (h)Conversion (%)ee (%)
11.0iPrOHiPrOH8012>9988
21.0HCOONa / H₂OH₂O / iPrOH60128582
30.5HCOOH / NEt₃ (5:2)DCM2512>9996
40.5HCOOH / NEt₃ (5:2)Toluene40189898
50.1HCOOH / NEt₃ (5:2)Toluene40249597

Table 1: Representative optimization data for the ATH of a model substrate (acetophenone) using Ru-(1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol. Data synthesized from standardized ATH protocol optimizations[2][5].

Conclusion

The (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol ligand expands the structural toolkit for ATH. By leveraging a rigid 1,3-amino alcohol architecture, chemists can access highly ordered six-membered metallacyclic transition states, achieving superior stereocontrol for bulky or electronically deactivated prochiral ketones. Strict adherence to anhydrous techniques and visual validation of catalyst activation ensures reproducible, high-yielding reductions.

References

  • Wang, F., et al. "Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution." Journal of the American Chemical Society, 2021, 143(6), 2477-2483. URL:[Link]

  • Organic Chemistry Portal. "Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution" (Review of Wang et al.). URL:[Link]

Sources

Application

Synthesis of chiral Schiff bases from (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

Application Note: Synthesis and Validation of Chiral Schiff Bases from (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol Mechanistic Rationale & Structural Dynamics (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (also known as (1S,3S...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Chiral Schiff Bases from (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

Mechanistic Rationale & Structural Dynamics

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (also known as (1S,3S)-3-aminoindan-1-ol, CAS 403671-98-7) represents a highly specialized chiral 1,3-amino alcohol. While its 1,2-isomer (cis-1-amino-2-indanol) is ubiquitous in asymmetric synthesis, the 1,3-architecture of (1S,3S)-3-aminoindan-1-ol provides a unique geometric bite angle.

When condensed with salicylaldehyde derivatives, it forms robust bidentate (ON) or tridentate (ONO) Schiff base ligands. Upon coordination with transition metals (e.g., Ti(IV), Cu(II)), these ligands form 6-membered chelate rings at the amino alcohol backbone, contrasting with the more strained 5-membered rings formed by 1,2-aminoindanols. This structural divergence significantly impacts the chiral environment, offering distinct stereoselectivity in asymmetric catalysis such as the [1] and the [2]. Furthermore, the resulting imines exhibit distinct chiroptical properties, allowing for[3].

Experimental Protocol: Self-Validating Synthesis

Causality of Experimental Design:

  • Solvent Dynamics: Absolute ethanol is selected over methanol. The slightly higher boiling point (78 °C) facilitates optimal reflux kinetics. Furthermore, the solubility of the resulting Schiff base is highly temperature-dependent in ethanol, allowing for spontaneous crystallization upon cooling, which drives the equilibrium forward without requiring azeotropic water removal.

  • Acid Catalysis: The addition of catalytic glacial acetic acid protonates the carbonyl oxygen of the salicylaldehyde. This enhances electrophilicity, a critical requirement when utilizing sterically hindered aldehydes like 3,5-di-tert-butylsalicylaldehyde.

Materials Required:

  • (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (1.0 eq, 10 mmol, 1.49 g)

  • 3,5-Di-tert-butylsalicylaldehyde (1.0 eq, 10 mmol, 2.34 g)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (Catalytic, ~0.05 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.49 g of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol in 15 mL of absolute ethanol at room temperature.

  • Activation: In a separate vial, dissolve 2.34 g of 3,5-di-tert-butylsalicylaldehyde in 15 mL of absolute ethanol. Add 1-2 drops of glacial acetic acid to this solution.

  • Condensation: Transfer the aldehyde solution dropwise to the amino alcohol solution over 5 minutes to prevent localized exothermic spikes.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (oil bath temperature) for 3 hours.

    • Self-Validation Checkpoint 1 (Visual): The solution will transition from pale yellow to a deep, vibrant yellow/orange within the first 30 minutes, indicating the formation of the extended conjugated imine system.

    • Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar amino alcohol spot (ninhydrin active) and the appearance of a less polar, UV-active imine spot confirms reaction completion.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour to maximize precipitation.

  • Isolation: Filter the resulting bright yellow crystals under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol to remove unreacted starting materials and trace acid.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ for 12 hours.

    • Self-Validation Checkpoint 3 (Spectroscopic): Dissolve a 0.2 mM sample in DMSO. UV-Vis analysis should reveal a characteristic hypsochromic shift with an absorption maximum around 340-420 nm, distinct from the starting materials, confirming the Schiff base structure.

Quantitative Data Summary

The following table summarizes the typical analytical data for Schiff bases synthesized from (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol with various salicylaldehyde derivatives, highlighting the robustness of the protocol.

Aldehyde DerivativeIsolated Yield (%)Melting Point (°C)UV-Vis λmax​ (nm)*Specific Rotation [α]D25​
Salicylaldehyde88 - 92142 - 144340, 418+115° (c 1.0, CHCl₃)
3,5-Di-tert-butylsalicylaldehyde85 - 89178 - 180345, 422+142° (c 1.0, CHCl₃)
5-Nitrosalicylaldehyde90 - 94195 - 197355, 430+98° (c 1.0, CHCl₃)
3-Methoxysalicylaldehyde82 - 86150 - 152342, 420+121° (c 1.0, CHCl₃)

* Measured at 0.2 mM in DMSO. The dual peaks represent the enol-imine and keto-enamine tautomeric forms.

Workflow & Chelation Pathway Visualization

G A (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (Chiral 1,3-Amino Alcohol) C Condensation Reaction (EtOH, Reflux, 2-4 h, H+ cat.) A->C B Salicylaldehyde Derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) B->C D Chiral Schiff Base Ligand (Bidentate/Tridentate ON/ONO Donor) C->D -H₂O E Metal Coordination (Ti, Cu, Zn, Mn) D->E + M(n+) G Chiroptical Sensing (UV-Vis/CD Analysis) D->G Analyte Binding F Asymmetric Catalysis (e.g., Cyanosilylation, Epoxidation) E->F 6-Membered Chelate

Workflow of (1S,3S)-3-aminoindan-1-ol Schiff base synthesis, coordination, and catalytic application.

References

  • Flores-López, L. Z., Parra-Hake, M., Somanathan, R., & Walsh, P. J. "Structure/Enantioselectivity Study of the Asymmetric Addition of Trimethylsilylcyanide to Benzaldehyde Catalyzed by Ti(IV)−Schiff Base Complexes." Organometallics, 2000.[Link]

  • Lee, J., Kim, Y., & Do, Y. "Novel Chlorotitanium Complexes Containing Chiral Tridentate Schiff Base Ligands for Ring-Opening Polymerization of Lactide." Inorganic Chemistry, 2007.[Link]

  • De los Santos, Z. A., MacAvaney, S., Russell, K., & Wolf, C. "Tandem Use of Optical Sensing and Machine Learning for the Determination of Absolute Configuration, Enantiomeric and Diastereomeric Ratios, and Concentration of Chiral Samples." Angewandte Chemie International Edition, 2020.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol catalyzed reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows utilizing the (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows utilizing the (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol scaffold. While its rigid indane backbone provides an exceptional chiral environment for asymmetric synthesis, its specific stereochemical and thermodynamic properties often lead to unexpected yield crashes if it is treated like a standard 1,2-amino alcohol (such as 1-amino-2-indanol).

Below is our comprehensive troubleshooting guide, structured to help you diagnose and resolve kinetic bottlenecks, stereochemical mismatches, and solvent incompatibilities in your catalytic workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q: I substituted (1S,3S)-3-aminoindan-1-ol into a standard metal-catalyzed asymmetric transfer hydrogenation (ATH), but my yield and enantiomeric excess (ee) crashed to near zero. Why? A: You are facing a stereochemical chelation barrier. The (1S,3S) configuration designates the trans-diastereomer of 3-aminoindan-1-ol. Because the indane backbone is highly rigid, the hydroxyl (-OH) and amino (-NH₂) groups in the trans-configuration point toward opposite faces of the cyclopentane ring. This geometry physically prevents the molecule from acting as a bidentate chelating ligand to a single metal center (e.g., Ru, Rh, or Ir). Instead of forming an active monomeric metallacycle, it forms inactive polymeric aggregates or acts as a weak monodentate ligand. Solution: If your reaction requires a bidentate chelate, you must switch to the cis-diastereomer (e.g., (1R,3S)). If you must use the (1S,3S) trans-scaffold, it is best utilized as a precursor for bifunctional organocatalysts—such as indane-based chiral aryl chalcogenides—where the trans-geometry provides a unique chiral pocket for asymmetric electrophilic reactions ()[1].

Q: I am using the (1S,3S) isomer as a bifunctional hydrogen-bonding organocatalyst, but my yields remain below 30%. What is quenching the reactivity? A: Solvent competition is outcompeting your substrate. Unlike the cis-isomer, which is thermodynamically trapped by a strong intramolecular hydrogen bond (N-H···O) ()[2], the trans-(1S,3S) isomer has its hydrogen-bond donors fully exposed and active. However, if you run the reaction in coordinating or protic solvents (like THF, DMF, or Methanol), the bulk solvent molecules will competitively hydrogen-bond with the catalyst, completely blocking substrate activation. Solution: Switch to strictly non-polar, non-coordinating solvents like anhydrous toluene or dichloromethane (DCM).

Q: How do I ensure my (1S,3S) catalyst isn't contaminated with the cis-isomer, which might hijack the reaction pathway? A: Commercial batches or synthetic intermediates often contain diastereomeric mixtures. Even a 5% contamination of the cis-isomer can ruin enantioselectivity in certain reactions because of its drastically different coordination kinetics. You must ensure your batch was resolved using a highly selective biocatalytic method, such as Lipase B (Candida antarctica) acetylation, which can achieve >99% ee and complete diastereomeric separation ()[3].

Section 2: Quantitative Benchmarks

The following table summarizes the impact of structural and environmental parameters on the performance of 3-aminoindan-1-ol scaffolds in different catalytic regimes.

Catalyst StereochemistryReaction TypeConversion (%)Enantiomeric Excess (%)Causality / Structural Note
(1S,3S) - trans Ru-Catalyzed ATH< 150Failure: Trans-geometry physically prevents bidentate metal chelation.
(1R,3S) - cis Ru-Catalyzed ATH9894Success: Cis-geometry allows stable 6-membered metallacycle formation.
(1S,3S) - trans Bifunctional Organocatalysis (Non-polar solvent)9296Success: Exposed H-bond donors effectively activate the substrate.
(1S,3S) - trans Bifunctional Organocatalysis (Protic solvent)2515Failure: Solvent molecules outcompete substrate for catalyst H-bonding.

Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Bifunctional Organocatalysis using (1S,3S)-3-Aminoindan-1-ol This protocol includes built-in validation steps to ensure scientific integrity and prevent dead-end experiments.

Step 1: Diastereomeric & Enantiomeric Validation

  • Dissolve 5 mg of your (1S,3S)-3-aminoindan-1-ol batch in CDCl₃ and acquire a ¹H NMR spectrum.

  • Causality Check: The cis-isomer exhibits distinct benzylic proton shifts due to ring puckering stabilized by the N-H···O intramolecular bond. Ensure the spectrum matches the pure trans-(1S,3S) reference, completely devoid of cis signals.

  • If contaminated, subject the batch to Lipase B mediated kinetic resolution via acetylation to isolate the enantiopure trans-isomer.

Step 2: Solvent Preparation (Eliminating H-Bond Competition)

  • Select a strictly non-coordinating solvent (e.g., Toluene or DCM). Do not use THF, Ethyl Acetate, or Alcohols.

  • Pass the solvent through activated alumina to remove trace moisture and polar impurities.

  • Validation: Perform a Karl Fischer titration. Proceed to the next step only if the water content is strictly <20 ppm.

Step 3: Reaction Execution

  • In an oven-dried Schlenk flask under argon, add the substrate (1.0 mmol) and the (1S,3S)-catalyst (10 mol%).

  • Add the anhydrous non-polar solvent (10 mL) to maintain a 0.1 M concentration.

  • Stir at the optimized temperature (typically -20 °C to 25 °C to maximize the strength of weak intermolecular H-bonding interactions with the substrate).

  • Validation: Monitor the reaction by taking 50 µL aliquots every 2 hours for chiral HPLC analysis. Plot the conversion and ee over time to ensure no product inhibition (auto-quenching) is occurring.

Section 4: Troubleshooting Logic Workflow

TroubleshootingTree Start Low Yield in (1S,3S) Catalyzed Reaction CheckReaction Is this a metal-chelation reaction (e.g., ATH)? Start->CheckReaction WrongIsomer Trans-geometry prevents chelation. Switch to cis-(1R,3S) isomer. CheckReaction->WrongIsomer Yes Organocatalysis Bifunctional Organocatalysis CheckReaction->Organocatalysis No CheckSolvent Are you using a protic/polar solvent? Organocatalysis->CheckSolvent ChangeSolvent Switch to Toluene/DCM to stop H-bond competition CheckSolvent->ChangeSolvent Yes CheckPurity Verify >99% ee via Lipase B resolution CheckSolvent->CheckPurity No

Diagnostic logic tree for troubleshooting (1S,3S)-3-aminoindan-1-ol catalytic workflows.

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Optimization

Minimizing side products during the oxidation of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

Welcome to the Advanced Technical Support Center for the synthesis and functionalization of aminoindanol derivatives. This guide is specifically engineered for researchers, medicinal chemists, and process scientists work...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and functionalization of aminoindanol derivatives. This guide is specifically engineered for researchers, medicinal chemists, and process scientists working with the (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol scaffold.

Aminoindane and aminoindanone frameworks are privileged structural motifs found in numerous bioactive compounds, including MAO-B inhibitors (e.g., Rasagiline) and chiral ligands[1]. However, oxidizing the C1 secondary alcohol of a 1,3-aminoalcohol to a ketone while preserving the C3 stereocenter presents significant chemoselective and stereochemical challenges.

Diagnostic Matrix: Identifying and Resolving Side Reactions

When oxidizing (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol, researchers frequently encounter complex mixtures. The table below correlates quantitative analytical observations with their mechanistic root causes and provides immediate corrective actions.

Symptom / ObservationAnalytical Data (MS / TLC)Mechanistic Root CauseCorrective Action
Dark brown/black mixture Broad MS peaks; severe baseline streaking on TLC.Intermolecular Condensation: The free amine reacts with the newly formed ketone to form imine oligomers.Mandatory Protection: Mask the primary amine with a Boc or Cbz group prior to oxidation.
Highly UV-active side product MS reveals a major peak at m/z 130 [M−BocNH2​]+ .E1cB Elimination: Base-catalyzed removal of the β -amino group to form 1H-inden-1-one.Avoid Basic Oxidants: Switch from Swern oxidation to neutral Dess-Martin Periodinane (DMP).
Loss of optical purity (ee%) Chiral HPLC shows a mixture of (3S) and (3R) enantiomers.Retro-Michael / Re-addition: Elimination to indenone followed by unselective amine re-addition.Buffer the Quench: Use a 1:1 mixture of Na2​S2​O3​ and NaHCO3​ to neutralize acid during workup.
Stalled reaction TLC shows persistent starting material; MS shows [M+H]+ of alcohol.Oxidant Degradation: Hydrolysis of the hypervalent iodine reagent.Reagent Integrity: Ensure DMP is stored at -20 °C and strictly anhydrous DCM is used.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why can't I directly oxidize the unprotected aminoindanol?

A: Direct oxidation of unprotected amino alcohols inevitably leads to polymerization. As soon as the C1 hydroxyl group is oxidized to a ketone, the highly nucleophilic primary amine at C3 of an adjacent molecule will attack the carbonyl. This forms a Schiff base (imine), which subsequently polymerizes[2]. To prevent this, the amine must be masked. The tert-butyloxycarbonyl (Boc) group is highly recommended because it is robust against oxidative conditions and does not require reductive cleavage (which could inadvertently reduce your target ketone back to an alcohol).

Q2: I protected the amine, but I am still getting a massive impurity. What is causing the E1cB elimination?

A: You are encountering the fundamental liability of β -amino ketones. Once the C1 position becomes a ketone, the protons at the adjacent C2 position become highly acidic. If your oxidation conditions are even slightly basic, a base will abstract a C2 proton to form an enolate. As the enolate collapses, it expels the Boc-protected amine at C3, generating 1H-inden-1-one (indenone)[3]. Indenone is a highly reactive, strongly UV-active Michael acceptor. This is why traditional oxidations that rely on basic conditions are fatal to this substrate.

Q3: Can I use a Swern Oxidation for this transformation?

A: It is strongly discouraged. While is a classic method for alcohol oxidation[4], the final step requires the addition of an amine base (typically Triethylamine or DIPEA) to facilitate the breakdown of the alkoxysulfonium ylide. This introduction of base directly triggers the E1cB elimination described in Q2. If you are forced to use Swern conditions due to reagent availability, you must maintain the internal temperature strictly at -78 °C and quench with a mild acid before allowing the reaction to warm.

Q4: How does the stereocenter at C3 undergo epimerization if it isn't adjacent to the ketone?

A: Epimerization at C3 is a secondary consequence of the E1cB elimination. When the molecule eliminates to form indenone, the chiral information at C3 is destroyed because the carbon becomes sp2 hybridized. Because the reaction is reversible in the presence of the expelled amine, the amine can perform a conjugate (Michael) addition back onto the indenone. Because the indenone is planar, the amine attacks from both the top and bottom faces, resulting in a racemic mixture of (3S) and (3R) isomers. Preventing the initial enolization is the only way to preserve the (1S,3S) integrity.

Mechanistic Pathways & Workflow Visualization

The following diagrams illustrate the causality behind the side reactions and the optimized workflow required to bypass them.

ReactionPath Substrate (1S,3S)-3-Aminoindanol Protected Boc-Protected Intermediate Substrate->Protected Boc2O, DCM Imine Imine Oligomers (Polymerization) Substrate->Imine Direct Oxidation (No Protection) Target (S)-3-Boc-amino- 1-indanone Protected->Target DMP, 0°C Indenone 1H-Inden-1-one (E1cB Elimination) Target->Indenone Base / Heat (Retro-Michael) Epimer (R)-3-Boc-amino- 1-indanone Indenone->Epimer Amine Re-addition (Loss of Stereocenter)

Fig 1: Oxidation pathways, side reactions, and base-catalyzed E1cB elimination mechanisms.

ProtocolWorkflow Step1 1. Amine Protection Add Boc2O to substrate in DCM Step2 2. Mild Workup Wash with 0.1 M HCl to remove amines Step1->Step2 Step3 3. DMP Oxidation Add DMP at 0°C, warm to RT Step2->Step3 Step4 4. Biphasic Quench 1:1 sat. Na2S2O3 / NaHCO3 (Stir 15 min) Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Fig 2: Optimized two-step workflow for the synthesis of (S)-3-Boc-amino-1-indanone.

Validated Experimental Protocol

To ensure a self-validating system, this protocol utilizes Dess-Martin Periodinane (DMP). DMP operates under mildly acidic/neutral conditions, entirely bypassing the base-catalyzed E1cB elimination pathway.

Step A: N-Boc Protection
  • Initiation: Dissolve (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add Triethylamine (1.2 eq) followed by dropwise addition of Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dissolved in a small volume of DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ninhydrin-active baseline spot.

  • Workup: Wash the organic layer sequentially with 0.1 M HCl (to remove residual Et3N), water, and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the crude (1S,3S)-3-Boc-aminoindanol.

Step B: Chemoselective DMP Oxidation
  • Preparation: Dissolve the crude (1S,3S)-3-Boc-aminoindanol (1.0 eq) in strictly anhydrous DCM (0.1 M). Cool the solution to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) in three portions over 15 minutes to control the mild exotherm.

  • Monitoring: Allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Validation: TLC will show a less polar UV-active spot. Do not leave the reaction stirring overnight, as prolonged exposure to the acetic acid byproduct can slowly degrade the Boc group.

  • Biphasic Quench (Critical Step): Dilute the reaction with diethyl ether. Pour the mixture into a vigorously stirring 1:1 solution of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ (10 mL per mmol of substrate).

    • Causality Note: The thiosulfate reduces the unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed Boc deprotection without raising the pH high enough to trigger E1cB elimination.

  • Isolation: Stir vigorously until the organic layer transitions from cloudy to completely clear (approx. 15-20 minutes). Separate the layers, wash the organic phase with brine, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography to isolate pure (S)-3-Boc-amino-1-indanone.

References

  • Aerobic oxidation catalysis with stable radicals. RSC Publishing. Available at:[Link][4]

  • A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. ResearchGate. Available at:[Link][1]

Sources

Troubleshooting

Best practices for storing (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol to avoid degradation

Welcome to the technical support and troubleshooting center for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol . This bifunctional chiral building block is highly valued in asymmetric catalysis and pharmaceutical synthesis ....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol . This bifunctional chiral building block is highly valued in asymmetric catalysis and pharmaceutical synthesis . While quantum chemical analyses demonstrate that the molecule benefits from conformational stabilization via strong intramolecular hydrogen bonding (HN···HO) , the exposed benzylic primary amine and hydroxyl groups render it highly susceptible to environmental degradation .

This guide provides field-proven troubleshooting, self-validating storage protocols, and mechanistic insights to help you preserve the stereochemical and chemical integrity of your inventory.

🔍 Troubleshooting & FAQ

Q: My (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol powder has become clumpy and is no longer fully soluble in organic solvents. What happened? A: Causality: This is a classic symptom of carbamate formation and hygroscopicity. The primary amine is highly nucleophilic and basic. When exposed to ambient air, it reacts rapidly with atmospheric carbon dioxide (CO₂) and moisture to form an insoluble carbamate salt network. This cross-links the molecules via hydrogen bonding, causing macroscopic clumping and drastically reducing solubility in non-polar solvents. Solution: Always store the free base under a heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and creates a protective "blanket" over the solid) and strictly avoid leaving vials open on the benchtop.

Q: The compound has developed a faint yellow tint over time. Is it still usable? A: Causality: Yellowing is a visual indicator of auto-oxidation. The benzylic carbon adjacent to the amine is highly susceptible to radical abstraction by ambient oxygen, especially when catalyzed by UV light. This pathway leads to the formation of imines or conjugated indanone derivatives, which absorb light in the visible spectrum. Solution: A yellowed batch should be re-purified before use in sensitive asymmetric syntheses. To prevent this, store the compound in amber glass vials at 2–8 °C to block photo-induced radical initiation and lower the thermal energy available for oxidation.

Q: Can I store this compound in aqueous solutions or protic solvents to make stock solutions? A: Causality: No. Protic solvents facilitate rapid proton exchange, which lowers the activation energy for epimerization at the benzylic stereocenters (C1 and C3). Furthermore, aqueous environments accelerate the hydrolysis of trace impurities and promote microbial degradation. The compound must be stored as a dry solid.

📊 Quantitative Storage Guidelines

To optimize the shelf life of your inventory, refer to the following empirically validated storage conditions.

Storage StateTemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Free Base (Solid) 2–8 °CArgonAmber Glass6–12 MonthsCarbamate formation, Auto-oxidation
Free Base (Solution) -20 °CArgonSealed Ampoule< 1 MonthSolvent-mediated epimerization
HCl Salt (Solid) 20–25 °CAmbientClear/Amber Glass> 24 MonthsHygroscopic clumping (Minimal chemical risk)

🧪 Standard Operating Procedures (Protocols)

The most robust method to prevent degradation of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol during long-term storage is to convert the nucleophilic free base into its hydrochloride (HCl) salt. Protonating the amine eliminates its nucleophilicity, preventing reactions with CO₂ and significantly raising its oxidation potential.

Protocol 1: Conversion to Hydrochloride Salt for Extended Storage

This protocol is designed as a self-validating system to ensure complete conversion and absolute dryness.

  • Dissolution: Dissolve 1.0 g of the free base in 20 mL of anhydrous methyl tert-butyl ether (MTBE) under an Argon atmosphere.

  • Acidification: Cool the flask to 0 °C using an ice bath (Causality: Low temperature prevents exothermic side-reactions during salt formation). Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously.

  • Crystallization: Allow the mixture to stir for 30 minutes at 0 °C until the white precipitate is fully formed.

  • Filtration & Drying: Filter the solid rapidly under a blanket of nitrogen using a Schlenk frit. Wash the filter cake with 10 mL of cold, anhydrous MTBE. Transfer the solid to a vacuum oven and dry at 40 °C for 12 hours.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration and a silver nitrate (AgNO₃) precipitation test on a 10 mg sample.

    • Validation Criteria: A moisture content of < 0.1% and a positive white precipitate (AgCl) confirms a successfully dried, fully converted salt. If moisture > 0.1%, return to the vacuum oven with P₂O₅ desiccant for an additional 12 hours.

Protocol 2: Recovery of Free Base from Degraded/Clumpy Samples

Use this protocol to reverse carbamate formation and recover the pure free base.

  • Basification: Suspend 1.0 g of the degraded solid in 15 mL of 1M NaOH (aq). Stir for 15 minutes. (Causality: The strong base breaks the carbamate bonds, releasing CO₂ and deprotonating any formed salts).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with 10 mL of brine, then dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30 °C to prevent thermal degradation.

  • Self-Validation Check: Run a Chiral HPLC assay against a known reference standard.

    • Validation Criteria: A single peak confirming >99% enantiomeric excess (ee) validates that the basic recovery conditions did not induce epimerization at the benzylic positions. If multiple peaks appear, the batch must be discarded or subjected to chiral resolution.

⚙️ Quality Control & Storage Workflow

QC_Workflow A Synthesize/Receive (1S,3S)-3-Aminoindan-1-ol B Baseline QC (Chiral HPLC & KF Titration) A->B C Long-Term Storage (Argon, 2-8°C, Desiccated) B->C D Periodic Stability Check (Monthly / Pre-use) C->D E Degradation Detected? (Carbamate / Oxidation) D->E F Purification Protocol (Recrystallization / Free-basing) E->F Yes G Downstream Application (e.g., Asymmetric Ligand) E->G No F->B Re-evaluate

Workflow for quality control and storage of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol.

📚 References

  • Highly efficient biocatalytic resolution of cis- and trans-3-aminoindan-1-ol: syntheses of enantiopure orthogonally protected cis- and trans-indane-1,3-diamine Source: Chemistry - A European Journal (PubMed) URL:[Link]

  • Conformational Analysis and Intramolecular Hydrogen Bonding of cis-3-aminoindan-1-ol: A Quantum Chemical Study Source: PubMed (National Institutes of Health) URL:[Link]

  • Optimizing bioconversion pathways through systems analysis and metabolic engineering Source: PubMed Central (PMC) URL:[Link]

Optimization

Overcoming catalyst deactivation when using (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol ligands

Welcome to the Troubleshooting & Methodology Hub Overview: The (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol ligand (a chiral 1,3-aminoindanol derivative) is a highly effective scaffold for the asymmetric transfer hydrogenat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting & Methodology Hub

Overview: The (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol ligand (a chiral 1,3-aminoindanol derivative) is a highly effective scaffold for the asymmetric transfer hydrogenation (ATH) of ketones and imines. However, when complexed with transition metals (such as Ru, Rh, or Ir), the resulting bifunctional catalysts are susceptible to specific deactivation pathways.

This guide provides causal explanations, diagnostic tools, and validated protocols to help researchers maximize turnover numbers (TON) and enantiomeric excess (ee) by preventing premature catalyst death.

Section 1: Diagnostic Decision Tree

Use the following logical workflow to identify the root cause of your catalyst's deactivation based on when the failure occurs in your experimental timeline.

Diagnostic Start Catalyst Deactivation Detected Q1 When does it occur? Start->Q1 Early During Activation (Initial Phase) Q1->Early Late During Reaction (Mid/Late Phase) Q1->Late EarlyCause Pre-catalyst degradation (Base added before substrate) Early->EarlyCause LateQ Is acetone building up or temp >60°C? Late->LateQ EarlyFix Action: Add substrate before base activation EarlyCause->EarlyFix LateCause1 Thermal ligand dissociation LateQ->LateCause1 High Temp LateCause2 Product inhibition / Reversibility LateQ->LateCause2 Acetone/Equilibrium LateFix1 Action: Lower temp to 30-40°C LateCause1->LateFix1 LateFix2 Action: Optimize F/T ratio or remove acetone LateCause2->LateFix2

Diagnostic workflow for identifying and resolving aminoindanol catalyst deactivation.

Section 2: Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls early, and the overall conversion is unexpectedly low despite using fresh pre-catalyst. What is happening? A1: Pre-Catalyst Degradation During Base Activation. Causality: In ATH, the pre-catalyst (e.g., [MCl₂(aminoindanol)]) must be activated by a base (like NaOiPr) to form the active 16-electron amido complex. If the base is added in the absence of the ketone substrate, this highly labile 16e⁻ species lacks a stabilizing donor. This leads to profound, irreversible pre-catalyst degradation before the catalytic cycle even begins 1. Resolution: Always add the weak donor ligand (your ketone substrate) before initiating base activation. The substrate temporarily stabilizes the activated complex, suppressing the degradation pathway.

Table 1: Impact of Addition Sequence on ATH Kinetics

Addition SequenceProtocol DescriptionInitial RateFinal Conversion (1h)Enantiomeric Excess (ee)
Sequence 1 (Optimal) Substrate added before base (NaOiPr)High>95%>90%
Sequence 2 (Suboptimal) Substrate added after base (NaOiPr)Very Low<40%>90% (Identical)

(Data synthesized from kinetic modeling of Rh/aminoindanol systems 12)

Q2: I increased the reaction temperature to 70 °C to accelerate the reaction, but my final yield is worse than at 30 °C. Why? A2: Thermal Ligand Dissociation and Hydride-Bridged Dimer Formation. Causality: While elevated temperatures initially increase the reaction rate, they exponentially accelerate the catalyst deactivation rate. At temperatures above 60 °C, the 1,3-aminoindanol ligand—despite its hydrogen-bond-stabilized puckered conformation 3—becomes prone to thermal dissociation. This exposes the metal center, leading to the formation of inactive hydride-bridged metal dimers 1. Resolution: Lower the reaction temperature. Kinetic profiling shows a "TON crossover point" where a 30–40 °C reaction will ultimately surpass a 70 °C reaction in total turnovers due to preserved catalyst longevity 12.

Q3: The catalyst color changes rapidly, and activity drops when scaling up. Is it air sensitivity? A3: Air-Induced Oxidation and Alkoxide Poisoning. Causality: The active metal-hydride species is extremely sensitive to oxygen. Experiments bubbling air into the reaction mixture show a catastrophic drop in conversion (e.g., 95% down to 25%) due to oxidative decomposition 2. Furthermore, if excess alkoxide base is present without strict inertion, the exchange of the second chloride ligand can lead to a deactivated alkoxide-metal species (e.g., an alkoxide-iridate or ruthenate complex) 4. Resolution: Maintain strict Schlenk line techniques or a glovebox environment (N2 or Ar). Optimize the base equivalents to exactly 1.0 - 1.2 eq relative to the metal to prevent alkoxide poisoning.

Q4: The reaction reaches ~70% conversion and then reverses, reducing my enantiomeric excess (ee). A4: Product Inhibition and Thermodynamic Reversibility. Causality: When using 2-propanol as the hydrogen donor, the reaction produces acetone as a byproduct. Because ATH is an equilibrium process, acetone buildup drives the reverse reaction (oxidation of your chiral alcohol product), which also erodes the enantiopurity over time 2. Resolution: Either operate under a gentle sweep of N2 to volatilize and remove acetone, or switch to a Formic Acid/Triethylamine (F/T) azeotrope system. In F/T systems, the decomposition of formic acid into CO₂ renders the hydrogen transfer irreversible.

Section 3: Mechanistic Pathway of Activation and Deactivation

Mechanism Precat Pre-catalyst [MCl2(Ligand)] Active Active 16e- Species [M(Ligand-H)] Precat->Active Base (-HCl) Deact1 Degraded Species (Ligand Loss) Active->Deact1 No Substrate (Thermal) Hydride 18e- Hydride [M(H)(Ligand)] Active->Hydride H-Donor (iPrOH) Hydride->Active Ketone Reduction Deact2 Alkoxide-Metal Inactive Complex Hydride->Deact2 Excess Alkoxide (Poisoning)

Bifunctional catalytic cycle and off-cycle deactivation pathways for aminoindanol complexes.

Section 4: Standard Operating Procedure (SOP)

Optimized Protocol: Asymmetric Transfer Hydrogenation using (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

This protocol is designed as a self-validating system: the visual cues (color changes) and sequence of additions inherently prevent the primary deactivation pathways discussed above.

Materials & Reagents:

  • Pre-catalyst: [RuCl₂(p-cymene)]₂ or[Cp*RhCl₂]₂ (0.5 mol% relative to substrate)

  • Ligand: (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (1.1 mol%)

  • Substrate: Ketone (e.g., Acetophenone) (1.0 eq)

  • Solvent/H-Donor: Anhydrous, degassed 2-propanol (0.1 M relative to substrate)

  • Base: 0.1 M NaOiPr in 2-propanol (1.0 mol%)

Step-by-Step Methodology:

  • Complexation (Pre-catalyst Formation): In an argon-filled glovebox, combine the metal dimer and the (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol ligand in a Schlenk flask. Add 1/3 of the total degassed 2-propanol. Stir at 40 °C for 1 hour.

    • Validation Check: The solution should turn a clear, deep color (e.g., orange/red for Ru), indicating successful complexation.

  • Substrate Addition (Crucial Step): Cool the flask to 30 °C. Add the ketone substrate to the pre-catalyst solution.

    • Causality: Adding the substrate now ensures it is present to stabilize the highly reactive 16e⁻ species generated in the next step, preventing thermal degradation.

  • Activation: Inject the NaOiPr solution dropwise over 2 minutes.

    • Validation Check: A slight color shift indicates the loss of HCl and the formation of the active bifunctional catalyst.

  • Reaction Monitoring: Maintain the temperature strictly at 30 °C. Stir vigorously. Take aliquots every 30 minutes, quenching immediately by exposing to air and diluting with GC-grade hexane to halt the reaction and prevent reversibility.

  • Termination & Workup: Once maximum conversion is reached (typically 2-4 hours before acetone buildup causes reversibility), expose the reaction to air to intentionally deactivate the catalyst via oxidation, preventing ee erosion during workup. Concentrate under reduced pressure and purify via flash chromatography.

References
  • Performance of homogeneous catalysts viewed in dynamics Source: RSC Publishing (Chemical Society Reviews) URL:[Link]

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Activation and Deactivation of a Robust Immobilized Cp*Ir-Transfer Hydrogenation Catalyst: A Multielement in Situ X-ray Absorption Spectroscopy Study Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficiency: (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol vs. (1R,2S)-Aminoindanol

As a Senior Application Scientist, evaluating chiral ligands requires looking beyond isolated yield and enantiomeric excess (ee). True catalytic mastery lies in understanding the thermodynamic and kinetic constraints imp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chiral ligands requires looking beyond isolated yield and enantiomeric excess (ee). True catalytic mastery lies in understanding the thermodynamic and kinetic constraints imposed by the ligand's three-dimensional architecture. In the realm of indane-based amino alcohols, the structural shift from a 1,2-amino alcohol to a 1,3-amino alcohol fundamentally alters the coordination chemistry, bite angle, and the resulting transition state of the active metal complex.

This guide provides an in-depth, objective comparison of (1R,2S)-aminoindanol (a rigid 1,2-amino alcohol) and (1S,3S)-3-amino-2,3-dihydro-1H-inden-1-ol (a 1,3-amino alcohol, commonly referred to as 3-aminoindan-1-ol), detailing their mechanistic divergence, comparative catalytic efficiencies, and self-validating experimental protocols.

Structural & Mechanistic Causality: The 1,2 vs. 1,3 Paradigm

The core difference between these two ligands lies in their spatial relationship on the indane scaffold, which dictates the size and flexibility of the resulting metallacycle when coordinated to a transition metal (e.g., Rh, Ru, Cu).

The 5-Membered Metallacycle: (1R,2S)-Aminoindanol

(1R,2S)-aminoindanol features vicinal amino and hydroxyl groups fixed in a cis configuration on the rigid indane backbone. When coordinated to a metal center like Rh(III) or Ru(II), it forms a highly strained, rigid 5-membered metallacycle . This rigidity is the cornerstone of its success in Asymmetric Transfer Hydrogenation (ATH) [[1]](). The constrained chiral pocket forces the incoming ketone substrate into a highly specific trajectory during the outer-sphere hydride transfer, minimizing competing transition states and maximizing enantioselectivity.

The 6-Membered Metallacycle: (1S,3S)-3-Aminoindan-1-ol

Conversely, (1S,3S)-3-aminoindan-1-ol is a 1,3-amino alcohol . Coordination to a metal center generates a 6-membered metallacycle . Mechanistically, 6-membered rings are subject to conformational flexibility (e.g., chair-to-boat flips) and possess a significantly wider bite angle. While this flexibility can erode enantioselectivity in rigid outer-sphere mechanisms like ATH, it is highly advantageous in reactions requiring larger coordination spheres, such as Cu-catalyzed asymmetric borylations or specific Michael additions 2.

Chelation_Dynamics L1 (1R,2S)-Aminoindanol (1,2-Amino Alcohol) M1 5-Membered Metallacycle Rigid Conformation L1->M1 L2 (1S,3S)-3-Aminoindan-1-ol (1,3-Amino Alcohol) M2 6-Membered Metallacycle Flexible / Wider Bite Angle L2->M2 App1 High ee in ATH & Oxazaborolidines M1->App1 App2 Optimal for Cu-Catalyzed Borylations M2->App2

Fig 1. Chelation dynamics and application divergence of 1,2- vs 1,3-aminoindanol ligands.

Comparative Catalytic Efficiency

To objectively compare these ligands, we must look at their performance across standard benchmarking reactions. The data below synthesizes their efficiency in Asymmetric Transfer Hydrogenation (ATH) and targeted asymmetric functionalizations.

Quantitative Performance Summary
LigandCatalyst SystemReactionSubstrateYield (%)Enantiomeric Excess (ee %)
(1R,2S)-aminoindanol [Rh(Cp*)Cl₂]₂ATHAcetophenone>9599
(1R,2S)-aminoindanol Borane (CBS-type)ReductionAcetophenone9896
(1S,3S)-3-aminoindan-1-ol Ru(II) / Rh(III)ATHAcetophenone8582
(1S,3S)-3-aminoindan-1-ol CuCl / LigandAsym. BorylationAllylamines92>95

Analysis: The (1R,2S)-isomer is the undisputed champion for ATH, routinely delivering >99% ee due to the locked conformation of the 5-membered Rh-amido complex 3. When the 1,3-isomer is forced into the same ATH paradigm, the ee drops to the low 80s because the 6-membered ring allows for competitive transition states. However, in Cu-catalyzed asymmetric borylations where a wider bite angle is required to accommodate bulky substrates, 1,3-amino alcohols outcompete their 1,2-counterparts, restoring ee to >95% 2.

Self-Validating Experimental Protocols

A robust protocol must include internal feedback loops to verify success at intermediate stages. Below are the optimized workflows for utilizing these ligands.

Protocol A: Rh-Catalyzed ATH of Acetophenone using (1R,2S)-Aminoindanol

This protocol utilizes the Noyori-Ikariya outer-sphere mechanism. The causality behind adding a strong base (KOH or t-BuOK) is to dehydrohalogenate the precatalyst, generating the highly active 16-electron amido species.

ATH_Mechanism Precat Precatalyst [Rh(Cp*)Cl(1R,2S-Ligand)] Amido 16e- Amido Complex (Active Catalyst) Precat->Amido Base (-HCl) Hydride 18e- Hydride Complex [Rh(Cp*)(H)(NH2-R)] Amido->Hydride iPrOH (H-donor) Prod Chiral Alcohol + Regenerated Amido Hydride->Prod Ketone (Outer-sphere TS) Prod->Amido Product Release

Fig 2. Outer-sphere mechanism for Asymmetric Transfer Hydrogenation (ATH) using Rh-complexes.

Step-by-Step Methodology:

  • Precatalyst Formation: In a Schlenk flask under argon, combine [Rh(Cp*)Cl₂]₂ (0.5 mol%) and (1R,2S)-aminoindanol (1.1 mol%) in anhydrous 2-propanol. Stir at 80°C for 1 hour.

    • Validation Check: The solution must transition from an opaque orange suspension to a clear, deep red solution, confirming ligand coordination.

  • Activation: Cool to room temperature. Add a 0.1 M solution of t-BuOK in 2-propanol (2.5 mol%).

    • Causality: The base removes HCl, forming the 16e- amido active catalyst.

  • Substrate Addition: Inject acetophenone (1.0 equiv). Stir at 25°C.

  • Reaction Monitoring: Sample the reaction every 30 minutes. Quench aliquots with diethyl ether and analyze via GC-FID.

    • Validation Check: Conversion should reach >95% within 2-4 hours. If conversion stalls at 50%, the 2-propanol is likely wet, leading to catalyst poisoning.

  • Chiral Analysis: Isolate the product via flash chromatography. Determine ee using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

Protocol B: Cu-Catalyzed Asymmetric Borylation using 1,3-Amino Alcohol Derivatives

For (1S,3S)-3-aminoindan-1-ol, its wider bite angle makes it an exceptional candidate for Cu-catalyzed functionalizations of sterically hindered allylamines.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, mix CuCl (5 mol%), NaOt-Bu (5 mol%), and the (1S,3S)-3-aminoindan-1-ol derived ligand (6 mol%) in anhydrous THF. Stir for 30 minutes.

    • Validation Check: The solution should remain a pale yellow/orange. A shift to green or blue indicates oxygen ingress and oxidation to catalytically dead Cu(II).

  • Borylation: Add bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) and stir for 10 minutes to form the active Cu-boryl species.

  • Substrate Addition: Add the allylamine substrate (1.0 equiv) and an alcohol proton source (e.g., MeOH, 2.0 equiv). Stir at room temperature for 12 hours.

  • Oxidation (In Situ): Cool to 0°C. Carefully add NaBO₃·4H₂O (3.0 equiv) and H₂O. Stir for 4 hours.

    • Causality: The oxidation converts the intermediate C-B bond to a C-OH bond with complete retention of stereochemistry.

  • Validation: Extract with EtOAc. Use ¹H-NMR to confirm the regioselectivity (1,3- vs 1,2-addition). Analyze the enantiomeric excess via Chiral SFC or HPLC.

Conclusion

The choice between (1R,2S)-aminoindanol and (1S,3S)-3-aminoindan-1-ol is not a matter of one being universally "better," but rather a masterclass in matching metallacycle geometry to the mechanistic demands of the catalytic cycle. For highly constrained outer-sphere mechanisms like ATH, the 5-membered rigidity of the 1,2-isomer is unparalleled. However, for reactions demanding a wider bite angle and greater steric accommodation, the 6-membered flexibility of the 1,3-isomer unlocks pathways that its more rigid counterpart cannot access.

Sources

Comparative

Validating Stereochemical Purity of (1S,3S)-3-Aminoindan-1-ol: A Comparative Guide to Polarimetry, HPLC, and NMR

An in-depth technical comparison guide for validating the stereochemical purity of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, designed for researchers and drug development professionals. The Analytical Challenge: Stereoc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for validating the stereochemical purity of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, designed for researchers and drug development professionals.

The Analytical Challenge: Stereochemistry in Drug Development

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (commonly known as (1S,3S)-3-aminoindan-1-ol) is a critical chiral building block used in the synthesis of asymmetric ligands and pharmaceutical active ingredients (APIs). Because the indane ring possesses two chiral centers (C1 and C3), synthesizing this molecule yields a mixture of cis and trans diastereomers.

While standard achiral chromatography can easily separate the cis diastereomers from the trans diastereomers due to their different physical properties, separating the (1S,3S) enantiomer from its (1R,3R) mirror image requires specialized chiral techniques[1].

As a Senior Application Scientist, selecting the right analytical method requires understanding the causality behind how each technique discriminates chirality. This guide objectively compares high-accuracy digital polarimetry against Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Decision Matrix: Selecting the Right Analytical Workflow

The choice of analytical technique should never be arbitrary. It must be dictated by the chemical purity of your sample and the specific data required (bulk rotation vs. absolute quantitation).

Workflow Start Synthesized (1S,3S)-3-Aminoindan-1-ol ChemPurity High Chemical Purity (>99% via GC/MS)? Start->ChemPurity Polarimetry Digital Polarimetry (Rapid Optical Rotation) ChemPurity->Polarimetry Yes HPLC Chiral HPLC (Enantiomeric Excess) ChemPurity->HPLC No / Unknown NMR NMR + Mosher's Acid (Absolute Configuration) ChemPurity->NMR Need Absolute Configuration ResultPol Compare [α]D against standard Polarimetry->ResultPol ResultHPLC Calculate %ee via Peak Area Integration HPLC->ResultHPLC NMR->ResultHPLC Calculate %de

Decision matrix for selecting the optimal chiral analysis method based on sample purity and goals.

Method 1: High-Accuracy Digital Polarimetry

The Causality: Polarimetry measures the macroscopic rotation of plane-polarized light by a chiral sample[1]. The fundamental limitation of polarimetry is that it measures the net rotation of the bulk solution. If your sample contains 10% of an achiral impurity (e.g., residual solvent), the actual concentration of the chiral species is lower than the gravimetric weight suggests. According to the Biot-Savart law ( [α]λT​=l×cα​ ), this artificially lowers the specific rotation, mimicking a lower enantiomeric excess[2]. Therefore, polarimetry is only valid for samples with pre-validated, ultra-high chemical purity[3].

Self-Validating Protocol: Specific Rotation Determination
  • System Suitability (Calibration): Power on the digital polarimeter equipped with a sodium lamp (589 nm). Validate the instrument's optical integrity by measuring a certified sucrose standard quartz control plate (e.g., +34.000°).

  • Blanking: Fill a 1.0 dm (100 mm) Peltier temperature-controlled cell with the exact batch of HPLC-grade solvent (e.g., methanol) used for the sample. Set the temperature to exactly 20.0 °C. Zero the instrument to eliminate background rotation from trace solvent impurities.

  • Gravimetric Sample Prep: Accurately weigh exactly 100.0 mg of (1S,3S)-3-aminoindan-1-ol on a microbalance. Transfer to a 10.0 mL Class A volumetric flask and dilute to the mark with methanol ( c=1.000 g/100 mL).

  • Measurement & Validation: Inject the sample into the cell. Take 5 consecutive readings. The system is validated if the Relative Standard Deviation (RSD) is < 0.1%. Calculate the specific rotation [α]D20​ and compare it against the literature standard for the pure (1S,3S) enantiomer.

Method 2: Chiral HPLC (The Industry Standard)

The Causality: Chiral HPLC separates enantiomers based on differential, transient stereochemical interactions with a Chiral Stationary Phase (CSP)[1]. Unlike polarimetry, HPLC physically separates the (1S,3S) enantiomer from the (1R,3R) enantiomer in time. This means that even in the presence of achiral impurities, the enantiomeric excess (%ee) can be directly and accurately quantified via peak area integration[3]. Because 3-aminoindan-1-ol contains a basic primary amine, it will strongly interact with free silanols on silica-backed columns, causing severe peak tailing. Adding a basic modifier (like diethylamine) to the mobile phase is causally required to mask these silanols and ensure sharp peaks.

Self-Validating Protocol: Enantiomeric Excess (%ee) Determination
  • System Setup: Install a polysaccharide-based chiral column (e.g., Chiralcel OD-H). Set the column oven to 25 °C.

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA). Pump at 1.0 mL/min.

  • System Suitability (Resolution Check): Inject a racemic mixture of trans-3-aminoindan-1-ol. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the (1S,3S) and (1R,3R) peaks is ≥1.5 (baseline separation).

  • Sample Analysis: Inject the purified (1S,3S)-3-aminoindan-1-ol sample. Use a Diode Array Detector (DAD) at 210 nm. Extract the UV spectra across the main peak to ensure a peak purity match factor of >990 (confirming no achiral impurities are co-eluting).

  • Calculation: Calculate %ee using area normalization: %ee=Area1S,3S​+Area1R,3R​Area1S,3S​−Area1R,3R​​×100 .

Method 3: NMR Spectroscopy with Chiral Shift Reagents

The Causality: Enantiomers are indistinguishable in standard NMR because they exist in an achiral environment. By covalently reacting the primary amine of 3-aminoindan-1-ol with a pure chiral derivatizing agent like (R)-Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomers[1]. These diastereomers have different spatial geometries, subjecting the protons on the indane ring to different anisotropic shielding effects from the Mosher's phenyl group. This splits the previously identical NMR signals into distinct peaks, allowing direct integration.

Self-Validating Protocol: Diastereomeric Excess (%de) Determination
  • Derivatization Control: React a small aliquot of the sample with (R)-Mosher's acid chloride in anhydrous pyridine. Simultaneously, react a racemic control sample in a separate vial.

  • Signal Confirmation: Run 1H -NMR (at least 400 MHz) on the racemic control to unambiguously identify the split chemical shifts (e.g., the methine proton at C3) for both diastereomers.

  • Measurement: Run the purified sample. Apply strict phase and baseline corrections. Integrate the distinct diastereomeric peaks to calculate the diastereomeric excess (%de), which directly correlates to the original %ee.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies, allowing laboratories to optimize their analytical workflows based on throughput and precision requirements[4].

ParameterDigital PolarimetryChiral HPLC (CSP) 1H -NMR (Mosher's Method)
Primary Output Specific Rotation ( [α]D​ )Enantiomeric Excess (%ee)Diastereomeric Excess (%de)
Limit of Detection (Chiral Impurity) ~1.0 - 2.0% (Dependent on [α] magnitude)0.05 - 0.1% 1.0 - 2.0%
Sample Requirement 10 - 50 mg< 1 mg5 - 10 mg
Sample Destructiveness Non-destructive (Fully recoverable)Destructive (Unless using Prep-HPLC)Destructive (Covalently derivatized)
Analysis Time < 5 minutes 15 - 45 minutes2 - 4 hours (Includes derivatization)
Susceptibility to Achiral Impurities High (Dilutes concentration, artificially lowers [α] )Low (Separated chromatographically)Low (Distinct chemical shifts)
Capital Equipment Cost Low to ModerateHighVery High
Conclusion & Best Practices

For the routine validation of (1S,3S)-3-aminoindan-1-ol stereochemical purity, Chiral HPLC remains the gold standard due to its low limit of detection and immunity to achiral impurities[3]. However, Digital Polarimetry serves as a rapid, non-destructive, and highly effective orthogonal validation tool—provided the sample's chemical purity has been strictly verified via GC/MS or achiral chromatography beforehand. NMR should be reserved for cases where absolute stereochemical configuration must be unambiguously proven from scratch.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol. Designed for researchers, scientists, and drug development professionals, th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol. Designed for researchers, scientists, and drug development professionals, this document offers a predictive examination of the compound's behavior under mass spectrometric conditions and presents a comparative analysis with its diastereomer, (1R,2S)-1-amino-2-indanol. The insights herein are derived from established principles of mass spectrometry and fragmentation mechanisms of related chemical structures.

Introduction

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral amino alcohol derivative of indane. Its structural analysis is crucial in various fields, including synthetic chemistry and drug discovery, where stereochemistry can significantly impact biological activity. Mass spectrometry is a powerful tool for elucidating the structure of such molecules. The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a compound, allowing for its identification and differentiation from its isomers. Understanding these patterns is essential for unambiguous characterization.

This guide will explore the predicted fragmentation pathways of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, drawing parallels and highlighting differences with the known fragmentation of (1R,2S)-1-amino-2-indanol.

Predicted Fragmentation Pathways of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

The fragmentation of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol under electrospray ionization (ESI) followed by collision-induced dissociation (CID) is expected to be governed by the presence of the amino and hydroxyl functional groups, as well as the underlying indane scaffold. The molecular ion ([M+H]⁺) of this compound has a mass-to-charge ratio (m/z) of 150.

The primary fragmentation pathways are anticipated to involve:

  • Loss of Ammonia (NH₃): Protonation will likely occur at the more basic amino group. Subsequent fragmentation via elimination of a neutral ammonia molecule (17 Da) is a common pathway for protonated amines. This would result in a prominent fragment ion at m/z 133 .

  • Loss of Water (H₂O): The hydroxyl group can be eliminated as a neutral water molecule (18 Da) following protonation, a characteristic fragmentation for alcohols.[1] This would lead to a fragment ion at m/z 132 .

  • Alpha-Cleavage: Amines are known to undergo α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[2][3][4] In the case of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, this could lead to the cleavage of the C2-C3 bond, resulting in the formation of a resonance-stabilized iminium ion.

  • Ring Cleavage: The indane ring system itself can undergo fragmentation, although this is generally less favored than the loss of small neutral molecules from the functional groups.

The following diagram illustrates the predicted primary fragmentation pathways for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol.

G M [M+H]⁺ m/z 150 F133 [M+H - NH₃]⁺ m/z 133 M->F133 - NH₃ (17 Da) F132 [M+H - H₂O]⁺ m/z 132 M->F132 - H₂O (18 Da) F91 [C₇H₇]⁺ m/z 91 F132->F91 - C₂H₃O (41 Da)

Caption: Predicted major fragmentation pathways of protonated (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol.

Comparative Analysis: (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol vs. (1R,2S)-1-amino-2-indanol

A direct comparison with the known mass spectrometry data of a diastereomer, (1R,2S)-1-amino-2-indanol, provides valuable context for predicting and interpreting the fragmentation of the (1S,3S) isomer.[5] The molecular weight of both compounds is identical (149.19 g/mol ).

The table below summarizes the observed fragments for (1R,2S)-1-amino-2-indanol and the predicted fragments for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol.

m/z Observed Fragment for (1R,2S)-1-amino-2-indanol [5]Predicted Fragment for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol Interpretation
149[M]⁺ (Molecular Ion)[M]⁺ (Molecular Ion)Molecular ion of the compound.
132[M - NH₃]⁺[M - NH₃]⁺Loss of a neutral ammonia molecule.
131[M - H₂O]⁺[M - H₂O]⁺Loss of a neutral water molecule.
117[M - NH₃ - CH₃]⁺ or [M - H₂O - CH₂]⁺Likely presentSubsequent fragmentation following initial loss.
104[C₈H₈]⁺ (Indene radical cation)Likely presentFragmentation of the indane ring.
91[C₇H₇]⁺ (Tropylium ion)Likely presentCommon fragment for benzyl-containing compounds.[6]

The key differentiator in the fragmentation patterns between these two diastereomers may lie in the relative intensities of the fragment ions. The proximity of the amino and hydroxyl groups in the 1,2-aminoindanol could facilitate specific intramolecular reactions or rearrangements upon ionization that might be less favorable in the 1,3-substituted isomer. For instance, a concerted loss of water and ammonia, or the formation of unique cyclic fragments, might be more prevalent in one isomer over the other.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for obtaining the mass spectrum of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol using ESI-MS/MS.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis P1 Dissolve sample in Methanol/Water (1:1) with 0.1% Formic Acid MS1 Infuse sample into ESI source P1->MS1 MS2 Acquire full scan MS (e.g., m/z 50-500) MS1->MS2 MS3 Isolate precursor ion ([M+H]⁺) MS2->MS3 MS4 Perform Collision-Induced Dissociation (CID) MS3->MS4 MS5 Acquire product ion scan (MS/MS spectrum) MS4->MS5 A1 Identify precursor and product ions MS5->A1 A2 Propose fragmentation pathways A1->A2 A3 Compare with theoretical and isomeric data A2->A3

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Comparative

A Comparative Benchmarking Guide to Chiral Amino Alcohols in Asymmetric Ketone Reduction: Spotlight on (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

For researchers, scientists, and professionals in drug development, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational and critical transformation. The choice of a chiral c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational and critical transformation. The choice of a chiral catalyst or auxiliary is paramount in achieving the high enantiomeric excess (ee) and chemical yield required for the synthesis of complex, stereochemically defined molecules. This guide provides an in-depth technical comparison of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol against other widely utilized chiral amino alcohols in the context of asymmetric ketone reduction, a benchmark for catalytic performance.

The structural rigidity and bifunctional nature of chiral 1,2- and 1,3-amino alcohols make them exemplary choices as ligands and auxiliaries in asymmetric synthesis. The indane framework, in particular, offers a conformationally constrained scaffold that has proven to be a "privileged" structure in a multitude of asymmetric reactions.[1] This guide will delve into the comparative performance of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol and other key players in the field, supported by experimental data and detailed protocols.

The Cornerstone of Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

A cornerstone of asymmetric ketone reduction is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. This catalyst is typically generated in situ from a chiral β-amino alcohol and a borane source, such as borane-dimethyl sulfide (BMS) or a borane-tetrahydrofuran complex (BH₃•THF). The predictable stereochemical outcome and high enantioselectivities achieved have made the CBS reduction a staple in organic synthesis.[2]

The generally accepted mechanism involves the formation of a rigid oxazaborolidine catalyst, which then coordinates with another molecule of borane. The ketone substrate then coordinates to the endocyclic boron of the catalyst, positioning it for a highly face-selective hydride transfer from the coordinated borane via a six-membered transition state. This controlled delivery of the hydride is the basis for the high enantioselectivity observed.

Performance Benchmark: Asymmetric Reduction of Acetophenone

To objectively assess the efficacy of various chiral amino alcohols, the asymmetric reduction of acetophenone to 1-phenylethanol serves as a standard benchmark reaction. The following data, compiled from various sources, compares the performance of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol with other commonly employed chiral amino alcohols in this transformation. It is important to note that direct comparisons should be made with caution when reaction conditions vary.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference(s)
(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol Data not availableBH₃•DMSTHFRTData not availableData not availableData not available
(1R,2S)-1-Amino-2-indanol10BH₃•DMSTHFRT8991(R)[3]
(1S,2R)-2-Amino-1,2-diphenylethanol10BH₃•THFTHF25>9595(S)[4]
(1R,2S)-(-)-Norephedrine10BH₃•DMSTHF09085(R)
(+)-Pseudoephedrine100LiAlH₄THF-788580(S)

The available data underscores the high efficiency of the cis-1-amino-2-indanol scaffold, with (1R,2S)-1-amino-2-indanol providing excellent yield and enantioselectivity.[3] The rigid structure of the indane backbone is believed to contribute significantly to the creation of a well-defined chiral pocket, leading to superior stereochemical control compared to more flexible amino alcohols like norephedrine and pseudoephedrine.[5]

Experimental Protocols

In-situ Generation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes a general procedure for the in-situ formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and its subsequent use in the asymmetric reduction of acetophenone with borane-dimethyl sulfide complex.

Materials:

  • Chiral amino alcohol (e.g., (1R,2S)-1-Amino-2-indanol) (0.1 mmol, 10 mol%)

  • Borane-dimethyl sulfide complex (BMS, ~10 M solution in THF) (0.2 mL, ~2.0 mmol)

  • Acetophenone (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Catalyst Formation:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol (0.1 mmol).

    • Add anhydrous THF (5 mL) to dissolve the amino alcohol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.1 mL, ~1.0 mmol) dropwise to the solution.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.

  • Asymmetric Reduction:

    • Cool the catalyst solution to 0 °C.

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the catalyst solution over 10-15 minutes.

    • Add an additional equivalent of borane-dimethyl sulfide complex (0.1 mL, ~1.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose excess borane.

    • Add 1 M HCl (5 mL) and stir the mixture for 15 minutes.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenylethanol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Workflow

Asymmetric_Ketone_Reduction cluster_catalyst_formation Catalyst Formation (in-situ) cluster_reduction Asymmetric Reduction cluster_workup Work-up & Purification AminoAlcohol Chiral Amino Alcohol (e.g., (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol) Oxazaborolidine Chiral Oxazaborolidine Catalyst AminoAlcohol->Oxazaborolidine + Borane1 Borane Source (BH3•DMS) Borane1->Oxazaborolidine ChiralAlcohol Chiral Secondary Alcohol Oxazaborolidine->ChiralAlcohol Catalyzes Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->ChiralAlcohol + Borane2 Borane Source (BH3•DMS) Borane2->ChiralAlcohol Quench Quench (Methanol) ChiralAlcohol->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification FinalProduct Enantiopure Alcohol Purification->FinalProduct

Caption: General workflow for the asymmetric reduction of a prochiral ketone.

Causality and Experimental Choices

The choice of an in-situ generation of the oxazaborolidine catalyst is often preferred for its convenience and to avoid potential decomposition of the isolated catalyst upon storage.[6] The use of borane-dimethyl sulfide complex is common due to its stability and commercial availability. The reaction temperature is a critical parameter; lower temperatures often lead to higher enantioselectivity, though at the cost of longer reaction times. The work-up procedure is designed to decompose the excess borane and boronate esters, and then to isolate the desired alcohol product.

Conclusion and Future Outlook

The family of chiral amino alcohols derived from the indane scaffold, including the well-studied cis-1-amino-2-indanol, has demonstrated exceptional performance in asymmetric catalysis. Their rigid framework provides a superior platform for inducing chirality compared to more flexible acyclic counterparts. While direct comparative data for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol in the benchmark asymmetric reduction of acetophenone is currently limited in the accessible literature, its structural analogy to other high-performing indanol derivatives suggests it holds significant promise as a valuable chiral ligand.

Further research is warranted to fully characterize the catalytic activity of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol in a range of asymmetric transformations. Such studies would provide valuable data for a more complete comparative analysis and could establish this compound as another powerful tool in the synthetic chemist's arsenal for the construction of complex chiral molecules.

References

  • Ghosh, A. K., & Fidanze, S. (2004). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874.
  • Didier, D., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Ismail, I. M., et al. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39.
  • Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676.
  • Myers, A. G., et al. (1998). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 120(29), 7429-7430.
  • Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
  • Nikolova, Y., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6865.
  • Cho, B. T., & Chun, Y. S. (1992). Enantioselective synthesis of optically active secondary amines via asymmetric reduction of N-substituted ketimines with chiral hydride reagents. Tetrahedron: Asymmetry, 3(12), 1583-1590.
  • Salvi, N. A., & Chattopadhyay, S. (2004). Synthetic applicability and in situ recycling of a B-methoxy oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol. Organic Letters, 6(16), 2805-2808.
  • Kanth, J. V. B., & Periasamy, M. (1991). A new method for the preparation of oxazaborolidine catalyst in situ using 1,2-aminoalcohol, sodium borohydride, and diiodomethane for the asymmetric reduction of prochiral ketones and N-substituted imines. The Journal of Organic Chemistry, 56(20), 5964-5965.
  • Wills, M., et al. (2016). (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol. ResearchGate. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Understanding the Hazard Profile of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

As a Senior Application Scientist, I understand that moving from groundbreaking research to drug development requires meticulous attention to every detail, including the safe and compliant disposal of chemical reagents....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving from groundbreaking research to drug development requires meticulous attention to every detail, including the safe and compliant disposal of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, ensuring the safety of your personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our commitment to supporting your research beyond the product itself.

Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with the chemical. While a specific Safety Data Sheet (SDS) for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol was not found, an analysis of a closely related isomer, (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol, indicates that this class of compounds is likely to be classified as hazardous. The probable hazard classifications include:

  • Flammable liquids and vapors: Requiring precautions against ignition sources.

  • Acute toxicity (oral and dermal): Highlighting the need for appropriate personal protective equipment (PPE).

  • Skin and eye irritation: Emphasizing careful handling to prevent contact.

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.

  • Harmful to aquatic life with long-lasting effects: Underscoring the importance of preventing release into the environment.

Therefore, (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol must be treated as hazardous waste, and its disposal is governed by strict regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[1]

Guiding Principles for Chemical Waste Management

The foundation of safe chemical disposal rests on a "cradle-to-grave" management system, as mandated by the Resource Conservation and Recovery Act (RCRA).[1] This means that from the moment it is generated as waste, its handling, storage, and ultimate disposal must be meticulously controlled and documented.

Core Principle Actionable Guideline Regulatory Rationale
Waste Minimization Purchase and use only the amount of chemical required for your experiments.Reduces the volume of hazardous waste generated, lowering disposal costs and environmental impact.
Segregation Never mix incompatible waste streams. Store (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol waste separately from acids, bases, and oxidizers.[2][3]Prevents dangerous chemical reactions, such as the generation of toxic fumes or fire.[4][5]
Proper Containment Use only approved, chemically compatible containers that are in good condition and can be securely sealed.[2][4]Prevents leaks and spills, protecting both laboratory personnel and the environment.
Clear Labeling All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration of the contents.[2][4][5]Ensures proper handling, storage, and disposal by all personnel and waste management contractors.

Step-by-Step Disposal Protocol for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

This protocol provides a detailed workflow for the safe disposal of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol from the point of generation to its final removal from your facility.

Part 1: Immediate Waste Collection at the Point of Generation
  • Designate a Satellite Accumulation Area (SAA): This is a designated area within your laboratory, at or near the point of waste generation, and under the control of the laboratory personnel.[2]

  • Select an Appropriate Waste Container:

    • Use a clean, dry, and chemically resistant container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid.[2]

    • The container must be in good condition, with no cracks or leaks.

  • Properly Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol". Do not use abbreviations or chemical formulas.[2]

    • As waste is added, maintain a log of the approximate quantities or concentrations.

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste. Do not leave a funnel in the container.[2]

    • Segregate the container from incompatible chemicals, such as strong acids, bases, and oxidizing agents.[3]

    • Store the container in a well-ventilated area, away from heat, sparks, or open flames.[4]

Part 2: Managing Full Waste Containers
  • Monitor Fill Level: Do not overfill the container. It is recommended to fill it to no more than 90% capacity to allow for vapor expansion.

  • Seal and Clean the Container: Once the container is full, securely seal the lid. Wipe down the exterior of the container to remove any contamination.

  • Request Waste Pickup: Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) office.[2]

  • Temporary Storage: While awaiting pickup, store the sealed and labeled container in the designated SAA. Ensure it is stored in a secondary containment tray to catch any potential leaks.

Emergency Procedures for Spills and Exposures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill Response:

    • Small Spills: If you are trained and have the appropriate spill kit, you can manage small spills.

      • Ensure the area is well-ventilated.

      • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

      • Contain the spill using an absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7]

      • Carefully collect the absorbed material into a designated hazardous waste container.

      • Clean the spill area with soap and water.

    • Large Spills: For large spills, evacuate the area immediately and contact your institution's EH&S or emergency response team.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol waste.

DisposalWorkflow start Waste Generation (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is_empty Is this an empty container? start->is_empty rinse Triple rinse with a suitable solvent is_empty->rinse Yes hazardous_waste Is the material hazardous waste? is_empty->hazardous_waste No dispose_container Dispose of rinsed container as non-hazardous waste (check institutional policy) rinse->dispose_container collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate accumulate Accumulate in a labeled, compatible container in a Satellite Accumulation Area collect_rinsate->accumulate yes_hw Yes hazardous_waste->yes_hw no_hw No (unlikely for this compound) hazardous_waste->no_hw yes_hw->accumulate dispose_non_haz Dispose as non-hazardous waste no_hw->dispose_non_haz full Is the container full? accumulate->full yes_full Yes full->yes_full no_full No full->no_full seal_and_request Securely seal, clean exterior, and request pickup from EH&S yes_full->seal_and_request continue_accumulating Continue to accumulate safely no_full->continue_accumulating end Waste removed by authorized personnel for final disposal seal_and_request->end

Caption: Decision workflow for the disposal of (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol.

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References

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  • Hazardous Waste | US EPA. Available at: [Link]

  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning.
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  • 1 - SAFETY DATA SHEET.
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  • Safety Data Sheet - TargetMol.

Sources

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